3-Nitro-5-(pyridin-2-ylthio)aniline
Description
Properties
IUPAC Name |
3-nitro-5-pyridin-2-ylsulfanylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2S/c12-8-5-9(14(15)16)7-10(6-8)17-11-3-1-2-4-13-11/h1-7H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXMBGKCLMMSEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SC2=CC(=CC(=C2)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501282385 | |
| Record name | 3-Nitro-5-(2-pyridinylthio)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501282385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
208038-99-7 | |
| Record name | 3-Nitro-5-(2-pyridinylthio)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=208038-99-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Nitro-5-(2-pyridinylthio)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501282385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Crystal structure analysis of 3-Nitro-5-(pyridin-2-ylthio)aniline
An In-Depth Technical Guide to the Crystal Structure Analysis of 3-Nitro-5-(pyridin-2-ylthio)aniline
Foreword: Bridging Molecular Structure and Function
In the landscape of modern drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule is not merely an academic detail; it is the fundamental blueprint that dictates function. For a molecule like this compound, which combines the electron-withdrawing properties of a nitro group, the hydrogen-bonding capabilities of an aniline moiety, and the versatile coordination of a pyridylthio group, understanding its solid-state structure is paramount.[1][2] These functional groups are prevalent in pharmacologically active compounds and advanced materials, making this molecule a compelling target for structural investigation.[3][4][5][6]
This guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven walkthrough of the entire crystal structure analysis workflow. We will navigate from the foundational steps of synthesis and crystallization to the sophisticated processes of X-ray diffraction, structure refinement, and in-depth supramolecular analysis.
A Note on the Subject Compound: As of the writing of this guide, the single-crystal X-ray structure of this compound has not been deposited in the Cambridge Structural Database (CSD), the world's repository for small-molecule organic and metal-organic crystal structures.[7][8][9] Therefore, this document will serve as an expert-led methodological framework, outlining the precise steps a researcher would take. To provide a concrete and practical demonstration of the analytical techniques, the "In-Depth Structural Analysis" section will utilize the published crystallographic data of a structurally analogous compound, 4-nitro-N-[(pyridin-2-yl)methylidene]aniline , which contains the critical nitroaniline and pyridine moieties.[10] This approach ensures that the reader gains a practical understanding of the powerful insights derived from a completed crystal structure determination.
Part 1: Synthesis and Single-Crystal Growth
The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent, often challenging, task of growing diffraction-quality single crystals.
Proposed Synthesis of this compound
A plausible and efficient route to the title compound involves a nucleophilic aromatic substitution (SNAr) reaction. The rationale is to couple 3-amino-5-nitrophenol with 2-mercaptopyridine. An alternative, and perhaps more common, approach would be the reaction of a halo-nitroaniline with a pyridine thiol. For our purposes, we will outline a standard laboratory synthesis starting from 3-chloro-5-nitroaniline and 2-mercaptopyridine.
Experimental Protocol: Synthesis
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-chloro-5-nitroaniline (1.0 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF).
-
Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K2CO3, 1.5 eq), to the solution to deprotonate the thiol.
-
Nucleophile Addition: Slowly add a solution of 2-mercaptopyridine (1.1 eq) in DMF to the reaction mixture. The thiol anion will act as the nucleophile.
-
Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-water to precipitate the crude product.
-
Purification: Collect the solid by filtration, wash thoroughly with water, and dry under vacuum. The crude product can be further purified by column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to yield the pure this compound.
The Art and Science of Crystallization
Crystallization is a critical step where a disordered solution transforms into a highly ordered solid. The goal is to grow a single, defect-free crystal of appropriate size (typically 0.1-0.3 mm in each dimension). This requires slow, controlled precipitation from a supersaturated solution.
Experimental Protocol: Single-Crystal Growth
-
Solvent Screening (The Causality of Choice): The choice of solvent is crucial. An ideal solvent will dissolve the compound when hot but have poor solubility when cold. A screening of common solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, toluene, and mixtures thereof) should be performed in small vials.
-
Method 1: Slow Evaporation:
-
Prepare a saturated solution of the purified compound in a suitable solvent (e.g., ethanol) in a clean vial.
-
Loosely cap the vial or cover it with parafilm perforated with a few small holes.
-
Place the vial in a vibration-free location at a constant temperature.
-
Allow the solvent to evaporate slowly over several days to weeks.[9]
-
-
Method 2: Solvent Vapor Diffusion:
-
Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble, e.g., dichloromethane).
-
Place this vial, uncapped, inside a larger, sealed jar containing a "poor" solvent (in which the compound is insoluble but the good solvent is miscible, e.g., hexane).
-
The poor solvent will slowly diffuse into the good solvent, reducing the compound's solubility and inducing crystallization.
-
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a nylon loop and coat them in a cryoprotectant oil (e.g., Paratone-N) before mounting on the diffractometer.
Part 2: Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal. It works by irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.
Experimental Protocol: Data Collection
-
Crystal Mounting: A suitable single crystal is selected under a microscope, mounted on a goniometer head, and placed on the diffractometer.
-
Cryo-cooling: The crystal is immediately cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas. This is a self-validating step; cooling minimizes thermal motion of the atoms and reduces radiation damage, resulting in a higher quality diffraction pattern.
-
Unit Cell Determination: A few initial diffraction images are collected to locate the diffraction spots. These spots are then used by the instrument's software to determine the dimensions and angles of the unit cell—the fundamental repeating block of the crystal lattice.
-
Data Collection Strategy: The software calculates an optimal strategy (a series of rotations and exposure times) to collect a complete and redundant dataset, ensuring all unique reflections are measured multiple times.
-
Full Data Collection: The diffractometer executes the strategy, rotating the crystal and collecting hundreds of diffraction images until the full dataset is acquired.
Below is a diagram illustrating the comprehensive workflow from a synthesized compound to a fully analyzed crystal structure.
Caption: Experimental workflow for crystal structure analysis.
Part 3: Structure Solution and Refinement
The raw diffraction images are processed to generate a list of reflection intensities, which is then used to solve and refine the molecular structure. This process is almost exclusively handled by powerful software packages, with the SHELX suite being the authoritative standard for small molecules.
Methodology: From Data to Model
-
Data Integration and Scaling: The raw images are processed to integrate the intensity of each diffraction spot and apply corrections for experimental factors (e.g., absorption, beam intensity variation). This yields the final reflection file (.hkl).
-
Structure Solution (The Phase Problem): The primary challenge in crystallography is the "phase problem"—the phases of the diffracted X-rays are lost during measurement. The program SHELXS or SHELXT uses statistical methods, known as direct methods, to estimate a set of initial phases. These phases are used to calculate an initial electron density map, from which a preliminary molecular model can be built.
-
Structure Refinement: The initial model is then refined against the experimental data using SHELXL . This is an iterative least-squares process where the atomic positions, displacement parameters (describing thermal motion), and other variables are adjusted to minimize the difference between the observed structure factors (from the .hkl file) and the calculated structure factors (from the model).
-
Validation: The quality of the final model is assessed using several metrics, most importantly the R-factors. The R1 value is a measure of the agreement between the observed and calculated structure factor amplitudes; a value below 5% (0.05) is considered excellent for a publication-quality structure. The goodness-of-fit (GooF) should be close to 1.0.
Table 1: Illustrative Crystallographic Data and Refinement Parameters for this compound (Note: This data is hypothetical and represents typical values for a small organic molecule.)
| Parameter | Value |
| Chemical Formula | C₁₁H₉N₃O₂S |
| Formula Weight | 247.27 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.512(3) |
| b (Å) | 12.115(4) |
| c (Å) | 10.534(4) |
| β (°) | 98.75(2) |
| Volume (ų) | 1072.1(6) |
| Z (molecules/unit cell) | 4 |
| Temperature (K) | 100(2) |
| Radiation (Å) | Mo Kα (λ = 0.71073) |
| Reflections Collected | 9850 |
| Independent Reflections | 2450 [R(int) = 0.045] |
| Final R1 [I > 2σ(I)] | 0.041 |
| Final wR2 (all data) | 0.105 |
| Goodness-of-Fit (S) | 1.03 |
| CCDC Deposition Number | To be assigned upon publication |
Part 4: In-Depth Structural Analysis
Once the structure is refined, the true scientific inquiry begins. Here, we analyze the molecular geometry, identify key intermolecular interactions, and understand how the molecules pack in the crystal lattice. As noted previously, we will use the published data for 4-nitro-N-[(pyridin-2-yl)methylidene]aniline (CSD Refcode: XOPCAK) to demonstrate this analysis.[10]
Molecular Geometry of an Analogous Structure
The refined structure of 4-nitro-N-[(pyridin-2-yl)methylidene]aniline reveals important conformational details.[10] The molecule is not planar; the pyridyl ring is twisted relative to the benzene ring, with a dihedral angle of 47.78(5)°. This twisting is a critical feature, as it disrupts π-conjugation across the molecule and is a direct consequence of steric hindrance and the optimization of intermolecular packing forces. Bond lengths and angles within the nitroaniline and pyridine fragments are largely consistent with expected values.
Table 2: Key Geometric Parameters for 4-nitro-N-[(pyridin-2-yl)methylidene]aniline [10]
| Parameter (Atoms) | Length (Å) / Angle (°) | Significance |
| C=N (imine) | 1.275(2) | Typical double bond length, confirming the imine linkage. |
| N-O (nitro) | 1.221(2), 1.225(2) | Standard lengths for a nitro group. |
| C(pyridyl)-C(benzene) Dihedral | 47.78(5) | Indicates significant twisting between the two aromatic systems. |
Supramolecular Analysis: The Architecture of the Crystal
The crystal packing is governed by a network of non-covalent interactions that act in concert to create a stable, repeating three-dimensional array. In the crystal of the analog, the dominant interactions are π-π stacking and weak C-H···O and C-H···N hydrogen bonds.
-
π-π Stacking: Molecules stack into columns along the crystallographic a-axis. The interplanar distance between parallel benzene rings is approximately 3.85 Å, which is indicative of π-π stacking interactions that contribute significantly to the crystal's cohesion.[10]
-
Weak Hydrogen Bonds: The packing is further stabilized by a network of weak C-H···O and C-H···N hydrogen bonds. For example, a hydrogen atom on a pyridyl ring can interact with an oxygen atom of a nitro group on an adjacent molecule. While individually weak, the sum of these interactions is a primary driver of the overall crystal packing.[10]
The diagram below illustrates how these directional interactions can create a specific supramolecular synthon, the fundamental building block of the crystal structure.
Caption: Diagram of a C-H···O supramolecular synthon.
Hirshfeld Surface Analysis: Visualizing Interactions
Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions in a crystal.[7] The surface is generated around a molecule, and the distance from the surface to the nearest nucleus inside (di) and outside (de) is calculated. These values are mapped onto the surface to provide a detailed picture of molecular contacts.
-
dnorm Surface: A normalized contact distance (dnorm) is mapped onto the surface. Red spots indicate close intermolecular contacts (shorter than the sum of van der Waals radii) and are hotspots for interactions like hydrogen bonds. Blue regions represent longer contacts, and white areas are contacts around the van der Waals separation. For the analog, prominent red spots would appear around the nitro group's oxygen atoms and the pyridine nitrogen, corresponding to the C-H···O and C-H···N hydrogen bonds.
-
2D Fingerprint Plot: This plot summarizes all the interactions by plotting de versus di. The resulting plot is a unique "fingerprint" for the crystal structure. Sharp spikes at the bottom of the plot correspond to strong, directional interactions like hydrogen bonds, while more diffuse regions represent weaker contacts like H···H interactions. The percentage contribution of each type of contact can be calculated, providing a quantitative summary of the packing forces. For instance, O···H contacts might contribute 30-40% of the total surface interactions, confirming the importance of the weak hydrogen bonds.[7]
Conclusion
The comprehensive structural analysis of a novel molecule like this compound is a multi-stage process that combines synthetic chemistry, the precise physics of X-ray diffraction, and sophisticated computational analysis. By following the rigorous workflow detailed in this guide—from careful synthesis and crystallization to meticulous data collection, refinement, and in-depth analysis of molecular and supramolecular features—researchers can unveil the intricate solid-state architecture of their target compounds. This knowledge is not merely descriptive; it is predictive, enabling the rational design of new pharmaceuticals with improved bioavailability and materials with tailored physical properties. The techniques demonstrated here, particularly the power of Hirshfeld surface analysis, provide the essential tools to translate a simple molecular formula into a profound understanding of structure and function.
References
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Zheng, Y. & Lee, J.-S. (2015). Crystal structure of 4-nitro-N-[(pyridin-2-yl)methylidene]aniline. Acta Crystallographica Section E: Crystallographic Communications, 71(7), o760–o761. [Link]
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Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13, 57-85. [Link]
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Chemistry World. (n.d.). CCDC. Retrieved from [Link]
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CrystalExplorer. (n.d.). The Hirshfeld Surface. Retrieved from [Link]
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Gavezzotti, A. (2007). Intermolecular Interaction Energies in Molecular Crystals: Comparison and Agreement of Localized Møller–Plesset 2, Dispersion-Corrected Density Functional, and Classical Empirical Two-Body Calculations. The Journal of Physical Chemistry A, 111(40), 10148–10162. [Link]
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Al-Majid, A. M., et al. (2023). Hirshfeld Surface Analysis and Density Functional Theory Calculations of 2-Benzyloxy-1,2,4-triazolo[1,5-a] quinazolin-5(4H)-one: A Comprehensive Study on Crystal Structure, Intermolecular Interactions, and Electronic Properties. Molecules, 28(14), 5520. [Link]
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Tan, Y. N., et al. (2019). Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 75(Pt 5), 874–887. [Link]
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Suda, S., et al. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. ResearchGate. [Link]
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Wikipedia. (n.d.). Cambridge Structural Database. Retrieved from [Link]
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Perry, J. J., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2137-2158. [Link]
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An In-Depth Technical Guide to the Solubility and Stability of 3-Nitro-5-(pyridin-2-ylthio)aniline
Foreword: A Molecule-First Approach to Preformulation
In drug development, the journey from a promising hit to a viable clinical candidate is paved with rigorous physicochemical characterization. The intrinsic properties of a molecule dictate its fate—influencing everything from absorption and distribution to the final formulation and shelf-life. This guide focuses on 3-Nitro-5-(pyridin-2-ylthio)aniline, a compound whose structural motifs—a nitroaniline core, a pyridine ring, and a thioether linkage—present a unique and instructive case study. We will dissect this molecule not through a rigid template, but through a logical progression that begins with its chemical nature and flows into the design of robust, self-validating experimental protocols for solubility and stability assessment. Our objective is to move beyond mere procedure and delve into the causality behind each experimental choice, providing researchers with a framework for anticipating challenges and interpreting data with confidence.
Physicochemical Landscape: Predicting Behavior from Structure
Before any bench work commences, a thorough analysis of the molecule's structure provides critical foresight into its potential liabilities. This compound is a composite of functional groups, each contributing to its overall physicochemical profile.
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Aniline Moiety: The primary aromatic amine (pKa ~2.5 for 3-nitroaniline) is a weak base, susceptible to protonation in acidic media.[1][2] This suggests that its aqueous solubility will be pH-dependent, increasing significantly at low pH. Aniline and its derivatives are also notoriously prone to atmospheric oxidation, often resulting in coloration upon storage.[2][3]
-
Nitro Group: As a strong electron-withdrawing group, the nitro substituent decreases the basicity of the aniline nitrogen.[2] This group also increases the molecule's polarity but can paradoxically decrease aqueous solubility due to its involvement in strong crystal lattice packing. Nitroaromatic compounds are often susceptible to thermal and photodegradation.[4][5][6][7]
-
Pyridine Moiety: The pyridine nitrogen (pKa of pyridinium ion ~5.2) is a moderately weak base, more basic than the aniline nitrogen.[8][9] This provides a second site for protonation, further enhancing solubility in acidic environments.
-
Thioether Linkage: The sulfide bridge is a key site for oxidative degradation. It can be readily oxidized to a sulfoxide and subsequently to a sulfone, representing a primary chemical instability pathway.
This analysis positions this compound as an amphiprotic molecule with at least two basic centers and a primary liability towards oxidative degradation.
Table 1: Predicted Physicochemical Properties and Their Implications
| Structural Feature | Predicted Property | Implication for Solubility & Stability |
| Aniline Nitrogen | Weakly basic (pKa ~2.5) | pH-dependent solubility; salt formation at low pH. Prone to oxidation. |
| Pyridine Nitrogen | Moderately basic (pKa ~5.2) | Enhances pH-dependent solubility in acidic conditions. |
| Nitro Group | Electron-withdrawing; polar | Reduces aniline basicity; potential for thermal/photolytic instability. |
| Thioether Linkage | Nucleophilic sulfur | Primary site for oxidative degradation (forms sulfoxide/sulfone). |
| Aromatic Rings | Hydrophobic | Contributes to low intrinsic aqueous solubility. |
Aqueous Solubility Determination: From Screening to Gold Standard
Solubility is a critical determinant of a drug's bioavailability. A comprehensive assessment involves understanding its behavior across a physiologically relevant pH range.
Causality in Method Selection
We employ a tiered approach. A Kinetic Solubility assay is used for rapid, early-stage screening, providing an estimate from a supersaturated solution created by crashing out a DMSO stock. This mimics early discovery conditions. For definitive data required for formulation development, the Thermodynamic Solubility (shake-flask) method is the gold standard, as it measures the true equilibrium state between the solid and dissolved forms of the compound.
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
This protocol is designed to be self-validating by ensuring equilibrium is reached and accurately measured.
-
Preparation: Add an excess amount of solid this compound (enough to ensure undissolved solid remains) to a series of vials containing buffers of varying pH (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0).
-
Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours). Rationale: This extended time is crucial to ensure the system reaches true thermodynamic equilibrium.
-
Phase Separation: Allow the vials to stand, then separate the saturated supernatant from the excess solid by centrifugation followed by filtration through a low-binding 0.22 µm filter. Trustworthiness Check: Visually confirm the presence of undissolved solid before this step. The filtrate must be perfectly clear.
-
Quantification: Accurately dilute the filtrate and analyze the concentration using a validated, stability-indicating HPLC-UV method against a standard curve prepared in the same buffer.
-
Validation of Equilibrium: To confirm equilibrium was reached, analyze samples at two consecutive time points (e.g., 24h and 48h). The solubility values should be consistent.
Data Presentation: pH-Solubility Profile
Table 2: Example Thermodynamic Solubility Data for this compound
| Buffer pH | Temperature (°C) | Mean Solubility (µg/mL) | Standard Deviation |
| 2.0 | 25 | [Insert Data] | [Insert Data] |
| 4.5 | 25 | [Insert Data] | [Insert Data] |
| 7.4 | 25 | [Insert Data] | [Insert Data] |
| 9.0 | 25 | [Insert Data] | [Insert Data] |
Workflow Visualization: Thermodynamic Solubility
Caption: Workflow for Thermodynamic Solubility Determination.
Stability Profiling and Forced Degradation
Forced degradation, or stress testing, is a regulatory requirement and a scientific necessity.[10] It is designed to intentionally degrade the molecule under conditions more severe than accelerated stability testing.[11][12] The goals are to identify likely degradation products, elucidate degradation pathways, and, critically, to develop a stability-indicating analytical method —a method that can resolve the parent compound from all potential impurities and degradants.[10][13] The International Council for Harmonisation (ICH) guidelines provide the foundational framework for these studies.[14][15][16][17][18]
Predicted Degradation Pathways
Based on the molecule's structure, we can hypothesize several degradation routes that must be investigated.
Caption: Predicted Degradation Pathways for the Molecule.
Experimental Protocols for Forced Degradation
The objective is to achieve a target degradation of 5-20%.[13][19] Degradation beyond this level can lead to complex secondary degradants that may not be relevant to real-world storage.[19] A stock solution of the compound (e.g., 1 mg/mL in a suitable solvent like acetonitrile or methanol) is typically used.[19]
-
Acid Hydrolysis:
-
Protocol: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60-80°C.
-
Timepoints: Analyze samples at 0, 2, 6, 12, and 24 hours.
-
Rationale: To test the stability of the compound in an acidic environment, mimicking gastric conditions.
-
-
Base Hydrolysis:
-
Protocol: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at 60-80°C.
-
Timepoints: Analyze samples at 0, 2, 6, 12, and 24 hours.
-
Rationale: To assess stability in alkaline conditions.
-
-
Oxidative Degradation:
-
Protocol: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature.
-
Timepoints: Analyze samples at 0, 2, 6, 12, and 24 hours.
-
Rationale: The thioether is highly susceptible to oxidation. This is a critical test for this specific molecule.
-
-
Thermal Degradation:
-
Photostability:
-
Protocol: Expose the solid compound and a solution to a light source conforming to ICH Q1B guidelines (providing both UV and visible light).[19] A dark control must be run in parallel.
-
Rationale: To determine if the compound is light-sensitive, which would necessitate protective packaging.
-
Workflow Visualization: Forced Degradation Study
Caption: General Workflow for a Forced Degradation Study.
Synthesis of Data and Strategic Implications
The data from these studies are not academic exercises; they are cornerstones of drug development strategy.[11][13]
-
Solubility Profile: A low intrinsic solubility with a steep pH-dependency (high solubility at pH < 5) strongly suggests that oral absorption may be dissolution-rate limited. This would guide formulation scientists towards enabling technologies such as salt formation (targeting the pyridine or aniline nitrogen), particle size reduction, or amorphous solid dispersions.
-
Stability Profile: The identification of a primary degradation pathway is paramount. If, as predicted, oxidation of the thioether is the main liability, it dictates several critical decisions:
-
Manufacturing: Processes may require an inert atmosphere (e.g., nitrogen blanket) to minimize oxidative stress.
-
Excipient Compatibility: Antioxidants may be required in the final formulation.
-
Packaging: Packaging that minimizes oxygen and light exposure (e.g., blister packs with aluminum foil) would be necessary.[13]
-
Shelf-Life & Storage: The stability data directly informs the recommended storage conditions (e.g., "Store at room temperature, protected from light") and the re-test period or shelf-life of the drug substance and product.[11]
-
Table 3: Example Summary of Forced Degradation Results
| Stress Condition | % Degradation at 24h | No. of Degradants | Observations / Major Degradant (m/z) |
| 0.1 M HCl, 80°C | < 2% | 0 | Stable |
| 0.1 M NaOH, 80°C | ~5% | 1 | Minor degradation observed. |
| 3% H₂O₂, RT | ~18% | 2 | Significant degradation. Major peaks at M+16 (Sulfoxide) and M+32 (Sulfone). |
| Thermal (Solid), 80°C | < 1% | 0 | Stable |
| Photolytic (ICH Q1B) | ~8% | 1 | Moderate degradation, slight color change. |
This in-depth analysis provides a clear, actionable roadmap for the continued development of this compound, transforming fundamental physicochemical data into informed, science-driven decisions that are essential for advancing a new chemical entity toward the clinic.
References
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
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Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Technology, 38(4). Available at: [Link]
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Creative Biolabs. (n.d.). Forced Degradation Studies. Retrieved from [Link]
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Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]
-
Singh, S., & Kumar, V. (2013). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 6(9). Available at: [Link]
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Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. National Bureau of Standards. Retrieved from [Link]
-
Scribd. (n.d.). Ich Guidelines For Stability Testing of New Drug Substance and Drug Products. Retrieved from [Link]
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]
-
European Medicines Agency. (2023). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]
-
ICH. (1995). ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. Retrieved from [Link]
-
SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES. Retrieved from [Link]
-
Bausinger, T., & Preuss, J. (2009). Stability of Nitroaromatic Specialty Explosives in Reversed-Phase Liquid Chromatographic Systems. Journal of Hazardous Materials, 162(2-3), 1578-82. Retrieved from [Link]
-
Mitchell, H., et al. (2021). Reduction in the Thermal Stability of Nitro-Containing Compounds due to Cross-Catalyzed Autocatalytic Decomposition Caused by Nitro-Containing Impurities. Organic Process Research & Development, 25(8), 1836–1843. Retrieved from [Link]
-
Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. Retrieved from [Link]
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Rotariu, T., et al. (2014). investigation of thermal stability of some nitroaromatic derivatives by dsc. Journal of Thermal Analysis and Calorimetry, 118, 151-159. Retrieved from [Link]
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ResearchGate. (n.d.). Solubility experiments of aniline tetramer in different solvents. Retrieved from [Link]
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Slideshare. (n.d.). Aniline qualitative analysis. Retrieved from [Link]
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National Center for Biotechnology Information. (1992). Toxicological Profile for Pyridine. Retrieved from [Link]
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Wikipedia. (n.d.). 3-Nitroaniline. Retrieved from [Link]
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PubChem. (n.d.). 2-Nitro-5-(propylthio)aniline. Retrieved from [Link]
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Ottokemi. (n.d.). 3-Nitro aniline, 99%. Retrieved from [Link]
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NCERT. (n.d.). Amines. Retrieved from [Link]
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ResearchGate. (n.d.). The physical properties of pyridine. Retrieved from [Link]
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Wikipedia. (n.d.). Pyridine. Retrieved from [Link]
-
Khambete, M., et al. (2019). Design and synthesis of 5-(5-nitrothiophen-2-yl)-3-phenyl-4,5- dihydro-1H-pyrazole derivatives with improved solubility and potential antituberculosis activity. Archiv der Pharmazie, 352(11-12), e1900181. Retrieved from [Link]
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Limoto, D. (2024). A Brief View on Pyridine Compounds. Journal of Modern Organic Chemistry, 7(5). Retrieved from [Link]
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Scribd. (n.d.). Pyridine: Properties, Reactions, and Uses. Retrieved from [Link]
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Ambrose Rajkumar, M., et al. (2013). A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. International Journal of ChemTech Research, 5(5), 2261-2266. Retrieved from [Link]
- Google Patents. (n.d.). US6552230B1 - Method for preparing 2-nitro-5-(phenylthio)-anilines.
- Google Patents. (n.d.). EP1091935A2 - Method for preparing 2-nitro-5-(phenylthio)-anilines.
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Methodological & Application
Metal Complexes of 3-Nitro-5-(pyridin-2-ylthio)aniline: Synthesis, Characterization, and Exploration in Drug Development
An Application Note and Protocol Guide for Researchers
Introduction: Unveiling the Potential of a Multifunctional Ligand
In the landscape of medicinal inorganic chemistry, the strategic design of ligands is paramount to developing metal complexes with novel therapeutic or diagnostic properties. The molecule 3-Nitro-5-(pyridin-2-ylthio)aniline presents a compelling scaffold for coordination chemistry. Its structure is rich with functionalities poised for metal chelation and biological interaction:
-
Pyridine Nitrogen: A classic coordination site, integral to countless bioactive molecules and catalysts.[1][2]
-
Aniline Amino Group: A primary amine that can act as a strong coordinating agent.
-
Thioether Linkage: The sulfur atom offers a soft donor site, enabling coordination with a range of transition metals and potentially influencing redox properties.
-
Nitro Group: A powerful electron-withdrawing group that significantly modulates the electronic properties of the entire ligand system. This feature can tune the reactivity of the metal center and is a known pharmacophore in various drugs.[3][4]
The combination of a pyridyl-aniline framework with a thioether bridge suggests the potential for this ligand to act as a versatile N,N' or N,S bidentate or even an N,N',S tridentate chelator. Metal complexes derived from such ligands are promising candidates for drug development, as coordination can enhance the biological activity of the organic molecule.[5][6]
This guide provides a comprehensive set of protocols for the synthesis of this compound, its subsequent complexation with transition metals, and robust methods for characterization. Furthermore, we outline detailed protocols for evaluating the potential of these novel complexes in two key areas of drug development: anticancer and antimicrobial applications.
Part 1: Synthesis and Characterization of the Ligand
The synthesis of this compound is not widely documented. The following protocol is a proposed, robust method based on established nucleophilic aromatic substitution (SNAr) principles. The core strategy involves the reaction of a halo-pyridine with an aminothiophenol derivative.
Proposed Synthetic Pathway
Caption: Proposed synthesis of the target ligand via SNAr reaction.
Protocol 1: Synthesis of this compound
Rationale: This protocol utilizes a potassium carbonate base to deprotonate the thiol, creating a potent nucleophile that attacks the electron-deficient carbon of 2-chloropyridine. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of reaction.
Materials:
-
3-Amino-5-nitrothiophenol
-
2-Chloropyridine
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Hexane
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 3-amino-5-nitrothiophenol (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material (approx. 10 mL per gram).
-
Add anhydrous K₂CO₃ (2.5 eq) to the solution. The mixture will become a suspension.
-
Add 2-chloropyridine (1.1 eq) dropwise to the stirring suspension at room temperature.
-
Heat the reaction mixture to 80-90 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 6-12 hours).
-
Cool the reaction to room temperature and pour it into a separatory funnel containing deionized water (3x the volume of DMF).
-
Extract the aqueous phase with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to elute the final product.
-
Characterization: Confirm the structure and purity of the yellow-orange solid using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Part 2: General Protocol for the Synthesis of Metal Complexes
This protocol provides a general framework for synthesizing metal complexes. The choice of metal salt, solvent, and stoichiometry are critical variables that will determine the final complex structure.
Proposed Coordination Modes
Caption: Possible bidentate coordination modes of the ligand to a metal center (M).
Protocol 2: Synthesis of a Generic [M(L)Cl₂] Complex
Rationale: This method involves the direct reaction of the ligand with a metal salt in a suitable solvent. Methanol or ethanol are commonly used as they can dissolve the ligand and many transition metal halides.
Materials:
-
This compound (Ligand, L)
-
Metal(II) chloride salt (e.g., PdCl₂, CuCl₂, CoCl₂·6H₂O)
-
Anhydrous Methanol or Ethanol
-
Diethyl Ether
Procedure:
-
Dissolve the ligand (1.0 eq) in warm methanol (20 mL) in a round-bottom flask.
-
In a separate flask, dissolve the metal(II) chloride salt (1.0 eq) in a minimum amount of methanol.
-
Add the metal salt solution dropwise to the stirring ligand solution.
-
A color change or precipitation of the complex is often observed immediately.
-
Stir the reaction mixture at room temperature for 4-6 hours to ensure complete reaction.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold methanol (2 x 5 mL) and then with diethyl ether (2 x 10 mL) to remove any unreacted starting materials.
-
Dry the complex under vacuum.
-
Characterization: The resulting complex should be characterized by FT-IR, UV-Vis spectroscopy, elemental analysis, and, if applicable, NMR and mass spectrometry.
Part 3: Physicochemical Characterization of Metal Complexes
Thorough characterization is essential to confirm the formation of the complex and elucidate its structure.
| Technique | Purpose | Expected Observations for Complexation |
| FT-IR Spectroscopy | To identify which donor atoms are involved in coordination. | Shift of pyridine ring vibrations and N-H stretching/bending frequencies. Appearance of new low-frequency bands corresponding to M-N and M-S bonds. |
| UV-Visible Spectroscopy | To study electronic transitions. | Appearance of new absorption bands in the visible region corresponding to d-d transitions (for colored complexes) or Metal-to-Ligand Charge Transfer (MLCT) bands. |
| ¹H NMR Spectroscopy | To confirm ligand structure in diamagnetic complexes (e.g., Zn(II), Pd(II)). | Chemical shifts of protons near the coordination sites (e.g., pyridine and aniline protons) will be significantly altered compared to the free ligand. |
| ESI-Mass Spectrometry | To confirm the molecular weight and composition of the complex. | Detection of the molecular ion peak [M+H]⁺ or other relevant fragments corresponding to the expected formula of the complex. |
| Elemental Analysis (CHN) | To determine the empirical formula of the complex. | The experimentally determined percentages of C, H, and N should match the calculated values for the proposed complex structure. |
Part 4: Application Protocols in Drug Development
Metal complexes of pyridine and aniline derivatives have shown significant promise as anticancer and antimicrobial agents.[3][7][8] The following protocols provide a starting point for evaluating the biological activity of the newly synthesized complexes.
Protocol 3: In Vitro Anticancer Activity (MTT Assay)
Rationale: The MTT assay is a colorimetric method for assessing cell viability. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically.[8]
Caption: Workflow for determining cytotoxicity using the MTT assay.
Procedure:
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7 breast cancer, HeLa cervical cancer) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare stock solutions of the metal complexes in DMSO. Serially dilute the complexes in cell culture medium to achieve the desired final concentrations. Replace the old medium with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 4: Antimicrobial Activity (Broth Microdilution Assay)
Rationale: This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8]
Procedure:
-
Prepare Bacterial Inoculum: Grow a fresh culture of bacteria (e.g., E. coli, S. aureus) in Mueller-Hinton Broth (MHB) to the exponential phase. Adjust the culture to a turbidity equivalent to a 0.5 McFarland standard.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test complexes in MHB.
-
Inoculation: Add the prepared bacterial suspension to each well.
-
Controls: Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed.
Conclusion
The ligand this compound is a promising, yet underexplored, building block for the creation of novel metal complexes. Its unique electronic and structural features warrant investigation. The protocols detailed in this guide provide a comprehensive roadmap for the synthesis, characterization, and preliminary biological evaluation of its coordination compounds. By systematically applying these methods, researchers can effectively probe the potential of these new chemical entities as next-generation therapeutic agents.
References
- Dashyan, S., et al. (2024). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Bioorganic Chemistry.
- El-Sayed, Y.S., et al. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H)thione Derivatives as Synthon. ACS Omega.
-
Rojas-Montoya, I.D., et al. (2023). Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. Molecules. Available at: [Link]
- Benchekroun, M., et al. (2017). New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation. European Journal of Medicinal Chemistry.
- BenchChem. A Comparative Guide to the Biological Activities of Pyridine Derivatives.
- BenchChem. Application Notes and Protocols: 2-Nitro-6-(pyridin-2-yl)aniline in Coordination Chemistry.
-
Wang, X., et al. (2018). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules. Available at: [Link]
-
Makhathini, S., et al. (2024). Review on the Applications of Selected Metal-Based Complexes on Infectious Diseases. International Journal of Molecular Sciences. Available at: [Link]
-
Aksenov, A.V., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules. Available at: [Link]
-
Ramasubramanian, A.S., et al. (2011). synthesis, characterization and applications of metal complexes of 5-nitrosalicylidene 4-amino 3-mercapto-1, 2, 4-triazine- 5-one. Rasayan Journal of Chemistry. Available at: [Link]
-
PubChem. 3-Nitroaniline. Available at: [Link]
-
Special Issue Editor, et al. (2024). Pharmaceutical Applications of Metal Complexes and Derived Materials. International Journal of Molecular Sciences. Available at: [Link]
-
Udoh, G.E., et al. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSM Chemistry. Available at: [Link]
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- 5. Review on the Applications of Selected Metal-Based Complexes on Infectious Diseases [mdpi.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
The Pivotal Role of 3-Nitro-5-(pyridin-2-ylthio)aniline in the Genesis of Novel Heterocyclic Architectures: A Guide for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking New Chemical Space with a Versatile Precursor
In the landscape of medicinal chemistry and materials science, the quest for novel heterocyclic compounds is relentless. These cyclic structures, incorporating atoms other than carbon, form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. A key strategy in the efficient exploration of new chemical entities is the utilization of versatile precursors – molecules rich in functionality and predisposed to undergo a variety of cyclization reactions. 3-Nitro-5-(pyridin-2-ylthio)aniline emerges as a precursor of significant potential, strategically adorned with three key functionalities: a nucleophilic amino group, an electrophilically activatable nitro group, and a pyridinylthio moiety that can influence the electronic properties and reactivity of the aniline ring.
The presence of the nitro group, a strong electron-withdrawing entity, not only deactivates the aniline ring towards certain electrophilic substitutions but also sets the stage for its reduction to a second amino group, opening pathways to symmetrical and unsymmetrical diamino functionalities.[1][2] The aniline moiety itself is a cornerstone in heterocyclic synthesis, participating in a myriad of condensation and cyclization reactions.[3] Furthermore, the pyridinylthio substituent introduces an additional layer of complexity and potential, influencing the regioselectivity of reactions and potentially participating in more complex cyclization cascades. This guide provides a comprehensive overview of the synthesis of this pivotal precursor and explores its application in the generation of diverse heterocyclic systems, supported by detailed protocols and mechanistic insights.
Part 1: Synthesis of the Precursor: this compound
The synthesis of this compound can be efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the high reactivity of halogenated nitroaromatics towards nucleophilic attack. The protocol described below details the synthesis from commercially available starting materials.
Synthetic Workflow
The synthesis proceeds in a single step, involving the reaction of a di-halogenated nitrobenzene with 2-mercaptopyridine. The choice of a suitable base and solvent is critical for achieving a high yield and purity.
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
1,3-Dichloro-5-nitrobenzene
-
2-Mercaptopyridine
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography
Procedure:
-
To a stirred solution of 1,3-dichloro-5-nitrobenzene (1.0 eq) in anhydrous DMF, add 2-mercaptopyridine (1.1 eq) and anhydrous potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-90 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford this compound.
Data Summary:
| Parameter | Value |
| Reaction Type | Nucleophilic Aromatic Substitution (SNAr) |
| Key Reagents | 1,3-Dichloro-5-nitrobenzene, 2-Mercaptopyridine |
| Base | Potassium Carbonate (K₂CO₃) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | 80-90 °C |
| Purification | Column Chromatography |
Part 2: Application in the Synthesis of Novel Heterocyclic Compounds
The strategic placement of functional groups in this compound makes it a versatile precursor for a range of heterocyclic systems. The following sections outline hypothetical, yet mechanistically plausible, protocols for the synthesis of novel benzothiazoles and phenazines. These protocols are based on established synthetic methodologies for anilines and nitroaromatics.
Synthesis of Novel Benzothiazole Derivatives
The amino group of the precursor can react with a thiocyanate source, followed by intramolecular cyclization to form a benzothiazole ring. This is a classic approach to benzothiazole synthesis.
Caption: Proposed pathway for the synthesis of novel benzothiazoles.
Materials:
-
This compound
-
Potassium thiocyanate (KSCN)
-
Bromine (Br₂)
-
Glacial acetic acid
-
Sodium bicarbonate solution, saturated
-
Ethanol
Procedure:
-
Dissolve this compound (1.0 eq) in glacial acetic acid.
-
Add potassium thiocyanate (2.0 eq) to the solution and cool the mixture in an ice bath.
-
Slowly add a solution of bromine (1.1 eq) in glacial acetic acid, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours, then heat to reflux until TLC indicates the consumption of the starting material.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Collect the precipitate by filtration, wash with water, and recrystallize from ethanol to yield the benzothiazole derivative.
Synthesis of Novel Phenazine Derivatives
The synthesis of phenazines can be envisioned through a two-step process: reduction of the nitro group to an amino group, followed by oxidative cyclization of the resulting diamine.
Caption: Proposed pathway for the synthesis of novel phenazines.
Step 1: Reduction of the Nitro Group
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
Procedure:
-
Suspend this compound (1.0 eq) in ethanol.
-
Add a solution of tin(II) chloride dihydrate (5.0 eq) in concentrated hydrochloric acid dropwise at 0 °C.
-
After the addition, allow the reaction to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with a cold aqueous solution of sodium hydroxide.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to obtain the crude diamine intermediate.
Step 2: Oxidative Cyclization
Materials:
-
Crude diamine intermediate from Step 1
-
Iron(III) chloride (FeCl₃)
-
Methanol
-
Water
Procedure:
-
Dissolve the crude diamine in methanol.
-
Add an aqueous solution of iron(III) chloride (2.2 eq) dropwise with vigorous stirring.
-
Continue stirring at room temperature for several hours.
-
Remove the methanol under reduced pressure and dilute the residue with water.
-
Neutralize with a suitable base and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify by column chromatography to obtain the phenazine derivative.
Conclusion and Future Outlook
This compound represents a highly promising and versatile precursor for the synthesis of a wide range of novel heterocyclic compounds. Its unique combination of reactive functional groups provides multiple avenues for cyclization and derivatization, enabling the exploration of new chemical space. The protocols outlined in this guide, while based on established chemical principles, serve as a foundational framework for further investigation and optimization. The resulting heterocyclic scaffolds hold significant potential for applications in drug discovery and materials science, warranting further exploration of their biological activities and physical properties.
References
-
Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer, 2006. [Link]
-
Carey, F. A., and Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis. Springer, 2007. [Link]
-
Joule, J. A., and Mills, K. Heterocyclic Chemistry. Wiley, 2010. [Link]
Sources
- 1. Benzothiazolo[3,2-a]pyrimidines and benzothiazolo[3,2-a]purines: synthesis and bioactivity prediction › Research Explorer [sciencedata.urfu.ru]
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- 3. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Multi-Tiered Strategy for the Biological Activity Screening of 3-Nitro-5-(pyridin-2-ylthio)aniline and Its Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction
The quest for novel therapeutic agents is a cornerstone of medicinal chemistry and pharmacology. Small molecules built upon privileged scaffolds—molecular frameworks known to bind to biological targets—serve as a fertile ground for discovery. The compound class represented by 3-Nitro-5-(pyridin-2-ylthio)aniline incorporates several such features. The structure combines an electron-donating aniline moiety with an electron-withdrawing pyridine ring, a common characteristic in molecules designed for diverse biological applications.[1][2] The nitro group (NO2) is a well-established pharmacophore, particularly in antimicrobial and anticancer agents, where it can be involved in redox cycling and inducing cellular stress.[3][4][5][6] Furthermore, the pyridyl-thio-aniline core is reminiscent of scaffolds found in multi-target anticancer agents and kinase inhibitors.[7]
Given this structural rationale, a systematic and multi-tiered screening approach is essential to comprehensively evaluate the therapeutic potential of this compound and its synthesized analogs. A tiered strategy allows for an efficient initial assessment of broad biological activity, followed by more focused mechanistic studies for promising "hit" compounds. This process maximizes resource efficiency and accelerates the identification of viable lead candidates.[8][9]
This application note provides a series of detailed protocols for a logical screening cascade, beginning with primary cytotoxicity and antimicrobial assays, and progressing to secondary, mechanism-of-action studies such as kinase inhibition profiling. The methodologies are designed to be robust and self-validating, providing researchers with a reliable framework for early-stage drug discovery.
Part 1: Compound Management and Safety Precautions
1.1. Physicochemical Properties and Handling
Analogs of this compound are expected to be aromatic, colored solids. Solubility should be assessed empirically, but they are anticipated to be soluble in polar aprotic organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), with limited solubility in aqueous media.[2]
1.2. Critical Safety Protocol
WARNING: The core structure contains a nitroaniline moiety. Nitroanilines are classified as toxic if swallowed, inhaled, or in contact with skin, and may cause organ damage through prolonged or repeated exposure.[10][11] All handling of these compounds must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[12]
Protocol 1: Preparation of Compound Stock Solutions
-
Objective: To prepare high-concentration, sterile stock solutions for use in biological assays.
-
Materials:
-
This compound or analog powder.
-
Anhydrous, sterile-filtered DMSO.
-
Calibrated analytical balance.
-
Sterile microcentrifuge tubes or amber glass vials.
-
-
Procedure:
-
Tare a sterile, pre-weighed microcentrifuge tube on an analytical balance.
-
Carefully add the desired amount of compound powder (e.g., 1-5 mg) to the tube inside a chemical fume hood. Record the exact weight.
-
Calculate the volume of DMSO required to achieve a desired stock concentration (e.g., 10 mM or 20 mM).
-
Add the calculated volume of anhydrous, sterile DMSO to the tube.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be required.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C or -80°C, protected from light.
-
Part 2: Tier 1 - Primary Biological Screening
The initial screening tier is designed to broadly assess the biological activity of the compound library. This involves testing for general cytotoxicity against cancer cells and for growth inhibition of pathogenic microbes.
Anticancer Cytotoxicity Screening
Rationale: The initial evaluation of anticancer potential involves screening compounds against a panel of human cancer cell lines from diverse tissue origins.[13][14] This approach can reveal whether a compound has broad-spectrum cytotoxicity or is selective for a particular cancer type. The MTT assay is a robust, colorimetric method that measures the metabolic activity of viable cells, providing an indirect count of cell number.[8] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8]
Protocol 2: Cell Viability Determination via MTT Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against a panel of cancer cell lines.
-
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast, HCT-116 colon, A549 lung).
-
Appropriate culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Sterile 96-well flat-bottom plates.
-
Compound stock solutions (from Protocol 1).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).
-
DMSO or isopropanol with 0.04 N HCl.
-
Positive control (e.g., Doxorubicin).
-
Microplate reader (absorbance at 570 nm).
-
-
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and positive control in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include "cells only" (untreated) and "vehicle control" (DMSO only) wells.
-
Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO or isopropanol to each well to dissolve the purple crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control wells.
-
Plot the percentage of cell viability versus the logarithm of the compound concentration.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Data Presentation: Example Cytotoxicity Profile
| Compound | Cell Line (Tissue Origin) | IC50 (µM) ± SD |
| Parent Compound | MCF-7 (Breast) | 8.5 ± 1.2 |
| HCT-116 (Colon) | 12.3 ± 2.5 | |
| A549 (Lung) | 25.1 ± 4.6 | |
| Analog A | MCF-7 (Breast) | > 100 |
| HCT-116 (Colon) | > 100 | |
| A549 (Lung) | > 100 | |
| Doxorubicin | MCF-7 (Breast) | 0.9 ± 0.2 |
Visualization: Cytotoxicity Screening Workflow
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Antimicrobial Activity Screening
Rationale: The nitroaromatic and pyridine moieties are present in numerous antibacterial agents.[3][15][16] Therefore, screening for antimicrobial activity is a logical step. The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17][18]
Protocol 3: Broth Microdilution for MIC Determination
-
Objective: To determine the MIC of the test compounds against representative Gram-positive and Gram-negative bacteria.
-
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).
-
Cation-adjusted Mueller-Hinton Broth (MHB).
-
Sterile 96-well U-bottom plates.
-
Compound stock solutions (from Protocol 1).
-
Positive control (e.g., Ciprofloxacin, Linezolid).
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL).
-
Resazurin solution (optional, for viability indication).
-
-
Procedure:
-
Compound Preparation: Add 100 µL of sterile MHB to all wells of a 96-well plate. Add 100 µL of the highest concentration of the test compound (e.g., 256 µg/mL in MHB) to the first column.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. Discard 100 µL from the last dilution column.
-
Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension in MHB to achieve a final concentration of ~5 x 10^5 CFU/mL.
-
Inoculation: Add 10 µL of the final bacterial inoculum to each well, resulting in a final volume of 110 µL. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates for 18-24 hours at 37°C.
-
MIC Determination: The MIC is the lowest compound concentration in which no visible bacterial growth (turbidity) is observed.
-
Data Presentation: Example Antimicrobial Activity
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Parent Compound | 16 | > 128 |
| Analog B | 4 | 64 |
| Ciprofloxacin | 0.5 | 0.015 |
Part 3: Tier 2 - Mechanistic Elucidation
If a compound shows significant activity in Tier 1 screens (e.g., IC50 < 10 µM or MIC ≤ 16 µg/mL), the next step is to investigate its potential mechanism of action.
Kinase Inhibition Profiling
Rationale: Many modern anticancer drugs function by inhibiting protein kinases, which are key regulators of cellular signaling pathways controlling growth, proliferation, and survival.[19] The molecular structure of the pyridyl thioaniline core is analogous to scaffolds known to bind to the ATP-binding pocket of kinases.[7][20][21] A luminescence-based kinase assay, such as the ADP-Glo™ assay, provides a highly sensitive method to quantify kinase activity by measuring the amount of ADP produced during the phosphotransferase reaction.[19][22]
Protocol 4: In Vitro Luminescence-Based Kinase Assay
-
Objective: To screen active anticancer compounds against a panel of protein kinases to identify potential molecular targets.
-
Materials:
-
Recombinant protein kinase of interest.
-
Specific kinase substrate peptide.
-
ATP.
-
Kinase assay buffer.
-
Test compound and positive control (e.g., Staurosporine).
-
ADP-Glo™ Kinase Assay Kit (or similar).
-
White, opaque 96-well or 384-well plates.
-
Plate reader with luminescence detection.
-
-
Procedure:
-
Compound Plating: Serially dilute the test compound in kinase buffer. Add 2.5 µL of the diluted compound or DMSO control to the wells of a white plate.
-
Kinase Addition: Add 2.5 µL of the kinase solution to each well. Incubate for 10-20 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture.
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to kinase activity.
-
-
Data Analysis: Calculate the percent inhibition relative to the DMSO control. Plot percent inhibition against compound concentration to determine the kinase-specific IC50 value.
Visualization: Hypothetical Kinase Signaling Pathway
Caption: Potential inhibition of a receptor tyrosine kinase signaling cascade.
Part 4: Structure-Activity Relationship (SAR) Analysis
Rationale: By comparing the biological activity (e.g., IC50 or MIC values) of a series of structurally related analogs, researchers can deduce the Structure-Activity Relationship (SAR). This analysis helps identify which parts of the molecule are essential for activity, which can be modified to improve potency or selectivity, and which are detrimental. For example, modifying substituents on the pyridine or aniline rings can drastically alter biological effects.
Visualization: Logical Flow of SAR Analysis
Caption: Logical process for conducting Structure-Activity Relationship analysis.
Conclusion
The protocols outlined in this application note provide a comprehensive and logically tiered framework for the initial biological characterization of this compound and its analogs. By starting with broad primary screens for cytotoxicity and antimicrobial effects, researchers can efficiently identify active compounds. Subsequent progression to more targeted, mechanistic assays like kinase profiling allows for the elucidation of potential molecular targets, transforming a "hit" into a valuable "lead" compound. This systematic approach, grounded in established methodologies, is fundamental to the successful navigation of the early stages of the drug discovery pipeline.
References
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Institutes of Health.
- Cytotoxicity assay kits and cell viability assay kits. (n.d.). Abcam.
- Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents. (n.d.). BenchChem.
- Cell Viability, Cell Proliferation, Cytotoxicity Assays. (n.d.). Molecular Devices.
- Application Notes and Protocols for Kinase Activity Assays. (n.d.). BenchChem.
- Cell Viability and Proliferation Assays. (n.d.). Sigma-Aldrich.
- Cytotoxicity assay selection guide. (n.d.). Abcam.
- Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (n.d.). National Institutes of Health.
- Cell Viability, Proliferation and Cytotoxicity Assays. (n.d.). Promega Corporation.
- Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology.
- A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (n.d.).
- SAFETY DATA SHEET - 3-Nitroaniline. (2024). Sigma-Aldrich.
- Kinase Assay Kit. (n.d.). Sigma-Aldrich.
- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega.
- Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). Frontiers.
- 3-NITROANILINE PURE MSDS. (2015). Loba Chemie.
- Safety Data Sheet: 3-Nitroaniline. (n.d.). Carl ROTH.
- Safety Data Sheet: 5-Phenylthio-2-nitroaniline. (2019). Biosynth.
- Safety Data Sheet: 3-Nitroaniline. (n.d.). Carl ROTH.
- The Electronic Landscape of Pyridyl Aniline Derivatives: An In-depth Technical Guide. (n.d.). BenchChem.
- Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. (n.d.). National Institutes of Health.
- The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). MDPI.
- Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. (n.d.). National Institutes of Health.
- The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). ResearchGate.
- The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). PubMed.
- Design, Synthesis, and Biological Evaluation of Novel 3-(thiophen-2-ylthio)pyridine Derivatives as Potential Multitarget Anticancer Agents. (2019). PubMed.
- Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022). Frontiers.
- An In-Depth Technical Guide to 2-Nitro-6-(pyridin-2-yl)aniline: Discovery and History. (n.d.). BenchChem.
- Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022). National Institutes of Health.
- Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives. (2022). MDPI.
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- 4. Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of novel 3-(thiophen-2-ylthio)pyridine derivatives as potential multitarget anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
- 15. Frontiers | Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents [frontiersin.org]
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- 22. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Nitro-5-(pyridin-2-ylthio)aniline
This guide is intended for researchers, scientists, and drug development professionals encountering challenges in the purification of 3-Nitro-5-(pyridin-2-ylthio)aniline. The following troubleshooting advice and frequently asked questions (FAQs) are based on established principles of organic chemistry and experience with structurally related compounds.
I. Understanding the Molecule: Key Physicochemical Characteristics
This compound is a multifaceted molecule presenting unique purification challenges. Its structure incorporates a polar nitroaniline moiety and a basic pyridine ring linked by a thioether bridge. This combination of functional groups dictates its solubility, stability, and chromatographic behavior.
-
Polarity: The presence of the nitro group and the aniline's amino group imparts significant polarity. The pyridine ring also contributes to its polar nature. This suggests that polar solvents will be required for dissolution and chromatography.
-
Acidity/Basicity: The aniline group is weakly basic, while the pyridine nitrogen is more basic. This allows for potential purification strategies involving acid-base extractions. However, the nitro group is strongly electron-withdrawing, which reduces the basicity of the aniline.
-
Stability: Nitroaromatic compounds can be sensitive to heat and light. The thioether linkage can be susceptible to oxidation. These factors must be considered during purification to avoid degradation of the product.
II. Anticipating Impurities: A Plausible Synthetic Route
A likely synthetic route to this compound is a nucleophilic aromatic substitution (SNA) reaction. A plausible approach involves the reaction of 1,3-dichloro-5-nitrobenzene with 2-mercaptopyridine in the presence of a base.
Based on this synthetic route, the following impurities can be anticipated:
-
Unreacted Starting Materials: 1,3-dichloro-5-nitrobenzene and 2-mercaptopyridine.
-
Isomeric Byproducts: If a non-symmetrical starting material is used, positional isomers may form.
-
Over-reaction Products: Disubstituted products where both chloro groups have reacted with 2-mercaptopyridine.
-
Hydrolysis Products: If water is present, hydrolysis of the starting material or product may occur.
-
Solvent Residues: High-boiling point solvents like DMF can be difficult to remove completely.
III. Troubleshooting Purification Challenges: A Q&A Approach
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
A. Recrystallization
Q1: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the solute's melting point is lower than the solvent's boiling point, or when the solution is supersaturated with impurities.
-
Troubleshooting Steps:
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of the hot solvent to decrease the saturation.
-
Slow Cooling: Allow the flask to cool to room temperature slowly on the benchtop before moving it to an ice bath. Rapid cooling encourages oiling out.[1]
-
Solvent Selection: Consider a solvent with a lower boiling point. Alternatively, use a solvent pair. Dissolve the compound in a minimum of a "good" solvent (e.g., ethanol) and add a "poor" solvent (e.g., water or hexane) dropwise at the boiling point until the solution becomes slightly turbid. Then, add a few drops of the good solvent to clarify the solution before cooling.[2]
-
Q2: I have very low recovery after recrystallization. How can I improve the yield?
A2: Low recovery is often due to using too much solvent or the compound having significant solubility in the cold solvent.[1]
-
Troubleshooting Steps:
-
Minimize Solvent: Use the absolute minimum amount of hot solvent required to dissolve the compound.
-
Concentrate the Mother Liquor: After filtering the crystals, evaporate some of the solvent from the filtrate and cool again to obtain a second crop of crystals. Be aware that this second crop may be less pure.
-
Optimize Solvent Choice: Test different solvents to find one where your compound has high solubility when hot and very low solubility when cold. A good starting point for this molecule would be ethanol, isopropanol, or ethyl acetate.
-
| Solvent System | Suitability for this compound |
| Ethanol/Water | Good starting point due to the polar nature of the molecule. |
| Isopropanol | A slightly less polar alcohol that may offer better recovery. |
| Ethyl Acetate/Hexane | A common solvent pair for moderately polar compounds. |
| Toluene/Heptane | Can be effective if the compound is less polar than anticipated. |
Table 1: Potential Recrystallization Solvent Systems.
B. Column Chromatography
Q1: I'm having trouble getting good separation of my compound from impurities on a silica gel column. What mobile phase should I use?
A1: The polarity of this compound requires a relatively polar mobile phase. A systematic approach to solvent selection is key.
-
Troubleshooting Steps:
-
TLC Analysis: First, use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. Aim for an Rf value of 0.2-0.3 for your product.
-
Solvent Systems to Try:
-
Start with a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. Gradually increase the proportion of ethyl acetate.
-
If the compound does not move from the baseline, switch to a more polar system like dichloromethane/methanol.
-
For very polar compounds, a small amount of triethylamine (0.1-1%) can be added to the mobile phase to reduce tailing on the silica gel.
-
-
Gradient Elution: If there is a large polarity difference between your product and impurities, a gradient elution (gradually increasing the mobile phase polarity) can provide better separation and faster elution times.
-
Q2: My compound seems to be decomposing on the silica gel column. How can I prevent this?
A2: Silica gel is slightly acidic and can cause the degradation of acid-sensitive compounds. The thioether linkage in your molecule may also be prone to oxidation on the silica surface.
-
Troubleshooting Steps:
-
Neutralize the Silica: Use deactivated or neutral silica gel. You can also prepare a slurry of silica gel with a small amount of a base like triethylamine in the eluent before packing the column.[3]
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina.
-
Work Quickly: Do not let the compound sit on the column for an extended period. A faster elution, if it provides adequate separation, can minimize contact time with the stationary phase.[4]
-
IV. Assessing Purity: Analytical Techniques
Accurate assessment of purity is crucial. A combination of the following techniques is recommended.
A. High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for determining the purity of this compound and quantifying impurities.[5]
-
Recommended Method:
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient of acetonitrile and water, often with a small amount of an acid like formic acid (0.1%) to improve peak shape.
-
Detection: UV detection at a wavelength where the compound has strong absorbance (likely around 254 nm or 330 nm due to the nitroaniline chromophore).
-
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable for structural confirmation and purity assessment.
-
Expected ¹H NMR Features:
-
Expected ¹³C NMR Features:
-
Signals in the aromatic region (around 110-160 ppm).
-
The carbon attached to the nitro group will be shifted downfield.[8]
-
C. Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound and to identify impurities.
-
Expected Fragmentation:
-
In electrospray ionization (ESI), the molecular ion peak [M+H]⁺ should be prominent.
-
Common fragmentation patterns for nitroaromatic compounds include the loss of NO₂ (46 Da) and NO (30 Da).[9]
-
V. Frequently Asked Questions (FAQs)
Q1: My purified this compound is a yellow-orange solid. Is this the expected color?
A1: Yes, nitroanilines are typically colored compounds, ranging from yellow to orange or red. The color is due to the extended conjugation of the nitro and amino groups with the aromatic ring.
Q2: How should I store my purified compound to prevent degradation?
A2: To minimize degradation, store the compound in a tightly sealed, amber-colored vial to protect it from light and air. For long-term storage, keeping it in a freezer at -20°C is recommended.
Q3: Can I use acid-base extraction to purify my compound?
A3: In principle, yes. The basic pyridine nitrogen can be protonated with a dilute acid (e.g., 1M HCl) to move the compound into the aqueous phase, leaving non-basic impurities in the organic layer. Subsequently, neutralizing the aqueous layer with a base (e.g., NaHCO₃ or NaOH) will precipitate the purified product. However, the aniline nitrogen is much less basic due to the nitro group, so selective extraction may be possible. Care should be taken as some nitro compounds can be unstable in strong acids or bases.
VI. References
-
J. T. G. G. Melchior, et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293-302. [Link]
-
University of Rochester Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. [Link]
-
Metin, T., & Turgut, Y. (2009). Effect of the temperature and mobile phase composition on the retention behavior of nitroanilines on ligand-exchange stationary phase. Journal of Liquid Chromatography & Related Technologies, 32(10), 1435-1446.
-
Metin, G. (2011). Basic 1H- and 13C-NMR Spectroscopy.
-
University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Scribd. (n.d.). Recrystallization. [Link]
-
University of Rochester Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. [Link]
-
ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. [Link]
-
Sultan Qaboos University Journal For Science. (n.d.). Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with. [Link]
-
DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]
-
Scribd. (n.d.). Organic Compound Separation Study. [Link]
-
PubMed. (2009). Effect of the temperature and mobile phase composition on the retention behavior of nitroanilines on ligand-exchange stationary phase. [Link]
-
Royal Society of Chemistry. (n.d.). New Journal of Chemistry Supporting Information. [Link]
-
HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. [Link]
-
ResearchGate. (2025). Synthesis of Pyridine-Thioethers via Mono- and Tricationic Pyridinium Salts. [Link]
-
SIELC Technologies. (n.d.). Separation of 4-[(4-Nitrophenyl)thio]aniline on Newcrom R1 HPLC column. [Link]
-
(n.d.). RECRYSTALLISATION. [Link]
-
PMC. (2023). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. [Link]
-
(n.d.). Recrystallization-1.pdf. [Link]
-
(n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
-
Semantic Scholar. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]
-
Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. [Link]
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- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]
- 9. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability issues and degradation pathways of 3-Nitro-5-(pyridin-2-ylthio)aniline
Welcome to the technical support center for 3-Nitro-5-(pyridin-2-ylthio)aniline (CAS: 208038-99-7). This guide is intended for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding the stability and handling of this compound. Given the specific functionalities within its structure—a nitroaniline and a pyridinyl thioether—this molecule is susceptible to particular degradation pathways that require careful consideration during experimental design and execution.
Troubleshooting Guide
This section addresses common issues encountered during the use of this compound in a laboratory setting.
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| Unexpected color change of the solid compound (e.g., darkening from yellow/orange to brown). | - Photodegradation: Aromatic nitro compounds are known to be light-sensitive and can undergo photodegradation upon exposure to UV or even ambient light.[1][2][3] - Oxidation: The thioether linkage is susceptible to oxidation, especially with prolonged exposure to air (oxygen). - Contamination: Impurities from synthesis or improper handling can catalyze degradation. | - Storage: Store the compound in a tightly sealed amber vial to protect it from light and moisture.[2] For long-term storage, consider an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. - Handling: Minimize exposure to light during weighing and preparation of solutions. Use fresh, high-purity solvents. |
| Appearance of new, unexpected peaks in HPLC or LC-MS analysis of a recently prepared solution. | - Solvent-Induced Degradation: The compound may be unstable in certain solvents, particularly protic or highly acidic/basic media. The aniline functional group can be protonated in acidic conditions, altering reactivity.[2] - Oxidation to Sulfoxide/Sulfone: The thioether is a primary target for oxidation, leading to the formation of the corresponding sulfoxide and sulfone, which will appear as new, more polar peaks in reverse-phase HPLC. - Photodegradation in Solution: If solutions are left exposed to light, photodegradation can occur rapidly, leading to a complex mixture of byproducts.[1][3] | - Solvent Selection: Use aprotic, neutral solvents (e.g., acetonitrile, THF, DMSO) for stock solutions. If aqueous buffers are required, prepare them fresh and use them promptly. Assess the stability of the compound in your intended analytical mobile phase. - Inert Conditions: For sensitive experiments, degas solvents and work under an inert atmosphere to minimize oxidation. - Light Protection: Prepare and store solutions in amber glassware or wrap containers in aluminum foil. |
| Low or inconsistent yields in synthetic reactions using the compound. | - Incompatible Reagents: The compound is likely incompatible with strong oxidizing agents (which will target the thioether) and strong reducing agents (which can reduce the nitro group).[2] It is also incompatible with strong acids.[2] - Thermal Instability: While generally stable solids, nitroanilines can decompose at elevated temperatures.[4] The reaction conditions may be too harsh. | - Reagent Compatibility Check: Before starting a reaction, verify that all reagents are compatible with the nitro, aniline, and thioether functional groups. Avoid strong oxidizers like H₂O₂ or KMnO₄ unless oxidation of the sulfur is the intended reaction. For nitro group reduction, select appropriate selective reagents. - Temperature Control: Run reactions at the lowest effective temperature. Consider performing a preliminary stability test of the compound under the proposed reaction conditions (solvent and temperature) without other reagents. |
| Formation of a precipitate in a stored solution. | - Poor Solubility: The compound has limited solubility in water due to its aromatic nature.[5] It is more soluble in organic solvents.[5] Precipitation may occur if the concentration exceeds its solubility limit in the chosen solvent system, especially upon cooling. - Degradation Product Precipitation: Some degradation products may be less soluble than the parent compound, leading to precipitation over time. | - Solubility Assessment: Determine the solubility of the compound in your solvent system before preparing high-concentration stock solutions. Gentle warming and sonication may aid dissolution, but be mindful of potential thermal degradation. - Fresh Preparation: It is best practice to prepare solutions fresh for each experiment to avoid issues related to both degradation and precipitation. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on its chemical structure, the two most probable degradation pathways are:
-
Oxidation of the Thioether Linkage: The sulfur atom in the thioether is susceptible to oxidation, forming first a sulfoxide and then a sulfone. This is a very common degradation route for thioether-containing compounds.
-
Photodegradation of the Nitroaromatic System: Nitroaromatic compounds can absorb UV-Vis light, leading to photochemical reactions.[1][3][6] This can result in a variety of products, including the reduction of the nitro group or modification of the aromatic ring.[1]
Diagram of Predicted Degradation Pathways
Caption: Predicted primary degradation pathways.
Q2: How should I properly store this compound to ensure its long-term stability?
A2: To ensure maximum stability, this compound should be stored in a tightly sealed, amber glass container in a cool, dry, and well-ventilated area.[2] For optimal longevity, storage under an inert atmosphere (argon or nitrogen) is recommended to prevent oxidation of the thioether. Keep it away from strong acids, oxidizing agents, and direct light.
Q3: Is this compound sensitive to pH?
A3: Yes. As an aniline derivative, the amino group is basic and will be protonated under acidic conditions (low pH), forming an anilinium salt. This can alter its solubility, reactivity, and stability. While specific data is not available, it is also prudent to avoid strongly basic conditions, which could potentially lead to other degradation reactions. For applications in aqueous solutions, a pH range of 6-8 is recommended, and stability studies should be performed if the compound is to be used outside this range.
Q4: What analytical techniques are best for assessing the purity and stability of this compound?
A4: The most suitable technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a UV detector. The aromatic nature of the compound makes it highly UV-active. A gradient method is recommended to resolve the parent compound from its more polar (sulfoxide, sulfone) and potentially less polar degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying the mass of any new peaks, which can confirm the identity of degradation products (e.g., parent +16 Da for sulfoxide, parent +32 Da for sulfone).
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol outlines a method to assess the stability of this compound under various stress conditions.
Objective: To identify potential degradation products and determine the compound's stability profile.
Materials:
-
This compound
-
HPLC-grade acetonitrile (ACN) and water
-
Formic acid (FA) or Trifluoroacetic acid (TFA)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV detector, or LC-MS system
-
pH meter
-
Amber HPLC vials
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound at 1 mg/mL in ACN.
-
Stress Conditions (prepare in amber vials):
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL.
-
Oxidative Degradation: Dilute the stock solution with a 3% H₂O₂ solution to a final concentration of 100 µg/mL.
-
Thermal Stress: Incubate a vial of the stock solution at 60°C.
-
Photolytic Stress: Expose a vial of the stock solution (in a clear vial) to direct light (e.g., a photostability chamber or sunlight).
-
Control: Dilute the stock solution with a 50:50 ACN:water mixture to 100 µg/mL and keep at 4°C in the dark.
-
-
Time Points: Analyze samples from each condition and the control at t=0, 2, 8, and 24 hours.
-
Sample Analysis:
-
Before injection, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Analyze all samples by RP-HPLC. A typical starting method would be a C18 column with a mobile phase gradient of water (with 0.1% FA) and ACN (with 0.1% FA).
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the area of the parent peak.
-
-
Data Interpretation: Calculate the percentage degradation. If using LC-MS, analyze the mass spectra of new peaks to propose structures for the degradants.
Workflow for Forced Degradation Study
Caption: Experimental workflow for stability assessment.
References
- J Environ Sci (China). 2005;17(6):886-93. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process.
- Solubility of Things. 4-Nitroaniline.
- Semantic Scholar. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process.
- Benchchem. stability issues of 4-Methoxy-2-nitroaniline under different conditions.
- Chempanda.
- ACS Publications. Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? | Environmental Science & Technology Letters.
Sources
- 1. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. | Semantic Scholar [semanticscholar.org]
- 4. chempanda.com [chempanda.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. pubs.acs.org [pubs.acs.org]
Optimizing reaction conditions for the synthesis of 3-Nitro-5-(pyridin-2-ylthio)aniline
Welcome to the technical support center for the synthesis of 3-Nitro-5-(pyridin-2-ylthio)aniline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction conditions and overcome common challenges. The information provided is based on established principles of organic synthesis and data from analogous reactions in the scientific literature.
Overview of the Synthesis
The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of an activated halo-nitroaniline with 2-mercaptopyridine in the presence of a base. The nitro group on the aniline ring is crucial as it acts as a strong electron-withdrawing group, activating the ring for nucleophilic attack by the thiolate anion of 2-mercaptopyridine.
Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.
Q1: Why is my yield of this compound consistently low?
Possible Causes and Solutions:
-
Incomplete Deprotonation of 2-Mercaptopyridine: The nucleophile in this reaction is the thiolate anion of 2-mercaptopyridine, which is significantly more nucleophilic than the neutral thiol. Incomplete deprotonation will result in a slower and less efficient reaction.
-
Solution: Ensure you are using a sufficiently strong base and an appropriate solvent. Potassium carbonate is a common and effective choice. For more challenging substrates, a stronger base like sodium hydride (NaH) in an anhydrous polar aprotic solvent like DMF or THF can be used. Be sure to use at least one equivalent of the base.
-
-
Oxidation of 2-Mercaptopyridine: 2-Mercaptopyridine can be oxidized to 2,2'-dipyridyl disulfide, especially in the presence of oxygen.[1] This disulfide is not nucleophilic and will not participate in the desired reaction, thus reducing the effective concentration of your nucleophile.
-
Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Degas your solvent before use to remove dissolved oxygen.
-
-
Suboptimal Reaction Temperature: SNAr reactions often require heating to proceed at a reasonable rate.
-
Solution: If you are running the reaction at room temperature, try heating it. A good starting point is 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature and time. For analogous reactions, temperatures up to 160 °C have been reported.
-
-
Poor Leaving Group: The nature of the halogen on the 3-nitro-5-haloaniline can affect the reaction rate. The general trend for leaving group ability in SNAr is F > Cl > Br > I.
-
Solution: If you are using a chloro or bromo derivative and experiencing slow or incomplete reactions, consider using 3-fluoro-5-nitroaniline as your starting material if it is available.
-
Q2: I am observing an unexpected, non-polar spot on my TLC. What could it be?
Possible Side Product:
-
2,2'-Dipyridyl Disulfide: As mentioned above, the oxidation of 2-mercaptopyridine forms 2,2'-dipyridyl disulfide. This is a common impurity if the reaction is not performed under an inert atmosphere. This disulfide is generally less polar than the starting thiol and the final product.
-
Confirmation and Removal: This byproduct can often be identified by comparing the TLC to a standard of 2,2'-dipyridyl disulfide or by its characteristic mass in LC-MS analysis. It can typically be removed during column chromatography purification.
-
Q3: My final product is difficult to purify. What are some recommended purification strategies?
Purification Methods:
-
Column Chromatography: This is the most common method for purifying the crude product. A silica gel column with a gradient elution of hexane/ethyl acetate or dichloromethane/methanol is often effective.
-
Recrystallization: If a suitable solvent system can be found, recrystallization can be a highly effective method for obtaining a pure product. Ethanol or isopropanol are often good starting points for recrystallization of polar aromatic compounds.
-
Adsorption: For the removal of polar impurities, adsorption onto materials like Beta zeolite has been shown to be effective for purifying nitro-substituted anilines.[2]
Q4: The reaction seems to have stalled and is not going to completion. What can I do?
Troubleshooting Stalled Reactions:
-
Re-evaluate Base and Solvent: Ensure your base is active and your solvent is anhydrous (if using a moisture-sensitive base like NaH).
-
Increase Temperature: Gradually increase the reaction temperature while monitoring for any decomposition of starting materials or product.
-
Add More Reagents: If you suspect one of the reagents has degraded (e.g., oxidation of the thiol), adding a fresh portion of the limiting reagent may help drive the reaction to completion.
-
Consider Microwave Irradiation: Microwave-assisted synthesis can sometimes significantly reduce reaction times and improve yields for SNAr reactions.
Frequently Asked Questions (FAQs)
Q: What is the proposed reaction mechanism?
A: The reaction proceeds via a two-step addition-elimination SNAr mechanism. First, the deprotonated 2-mercaptopyridine (pyridin-2-thiolate) acts as a nucleophile and attacks the carbon atom bearing the halogen on the 3-nitro-5-haloaniline ring. This forms a resonance-stabilized negative intermediate known as a Meisenheimer complex.[3] The negative charge is delocalized onto the nitro group. In the second step, the leaving group (halide) is eliminated, and the aromaticity of the ring is restored, yielding the final product.
Q: Which solvent is best for this reaction?
A: Polar aprotic solvents are generally preferred for SNAr reactions because they can solvate the cation of the base without strongly solvating the nucleophile, thus increasing its reactivity. Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF) are all good candidates. The optimal solvent may need to be determined empirically.
Q: Is it necessary to use an inert atmosphere?
A: Yes, it is highly recommended. 2-Mercaptopyridine is susceptible to oxidation to 2,2'-dipyridyl disulfide.[1] Running the reaction under an inert atmosphere (nitrogen or argon) will minimize this side reaction and improve the yield of the desired product.
Q: Can I use a different base?
A: Yes, various bases can be used. The choice of base depends on the reactivity of your starting materials and the solvent used.
-
Potassium carbonate (K2CO3): A good, general-purpose base for this type of reaction.
-
Sodium hydride (NaH): A stronger, non-nucleophilic base suitable for less reactive substrates. It must be used in an anhydrous solvent.
-
Organic bases: Strong, non-nucleophilic organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can also be considered.
Experimental Protocols
The following is a generalized, detailed experimental protocol for the synthesis of this compound based on analogous reactions.
Synthesis of this compound
Materials:
-
3-Fluoro-5-nitroaniline (or 3-chloro-5-nitroaniline)
-
2-Mercaptopyridine
-
Potassium carbonate (K2CO3), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-fluoro-5-nitroaniline (1.0 eq), 2-mercaptopyridine (1.1 eq), and anhydrous potassium carbonate (1.5 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Under the inert atmosphere, add anhydrous DMF to the flask to achieve a concentration of approximately 0.2 M with respect to the 3-fluoro-5-nitroaniline.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing water, which should cause the product to precipitate.
-
Stir the aqueous suspension for 30 minutes, then collect the solid product by vacuum filtration.
-
Wash the solid with water and then a small amount of cold ethanol.
-
For further purification, the crude product can be recrystallized from ethanol or purified by flash column chromatography on silica gel using a gradient of hexane/ethyl acetate.
Data Presentation
| Parameter | Recommended Condition | Alternative Conditions | Rationale |
| Starting Material | 3-Fluoro-5-nitroaniline | 3-Chloro-5-nitroaniline | Fluoride is a better leaving group in SNAr reactions. |
| Solvent | DMF | DMSO, THF | Polar aprotic solvents enhance nucleophilicity. |
| Base | K2CO3 | NaH, DBU | To deprotonate 2-mercaptopyridine. |
| Temperature | 80-100 °C | Room temperature to 160 °C | SNAr reactions often require heat. |
| Atmosphere | Inert (N2 or Ar) | Air (not recommended) | Prevents oxidation of 2-mercaptopyridine. |
Visualizations
Reaction Workflow
Caption: Decision tree for troubleshooting low reaction yield.
References
-
Nucleophilic Aromatic Substitution Overview. Vapourtec. Available from: [Link]
-
Synthesis of Diaryl Thioethers. Organic Chemistry Portal. Available from: [Link]
-
Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. ResearchGate. Available from: [Link]
-
2-Mercaptopyridine. Wikipedia. Available from: [Link]
-
Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available from: [Link]
Sources
Technical Support Center: Spectroscopic Analysis of 3-Nitro-5-(pyridin-2-ylthio)aniline
Welcome to the technical support center for the spectroscopic analysis of 3-Nitro-5-(pyridin-2-ylthio)aniline (CAS No. 208038-99-7).[1][2] This guide is designed for researchers, medicinal chemists, and quality control scientists who work with this and structurally similar compounds. Here, we address common and complex issues encountered during routine spectroscopic characterization, providing not just solutions but also the underlying scientific principles to empower your troubleshooting process.
Molecular Structure and Spectroscopic Overview
Understanding the structure of this compound is the first step in predicting and interpreting its spectral data. The molecule consists of three key moieties: a 3,5-disubstituted nitroaniline ring, a pyridine ring, and a thioether linkage. Each of these components has distinct spectroscopic signatures.
The electron-withdrawing nitro group and the electron-donating amino group create a "push-pull" system on the aniline ring, significantly influencing its electronic properties and, consequently, its NMR and UV-Vis spectra. The pyridine ring introduces its own set of aromatic signals, and the thioether bridge provides a key fragmentation point in mass spectrometry.
Caption: Molecular components of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Troubleshooting
NMR provides the definitive structural framework of the molecule.[3] For this compound, a standard ¹H NMR spectrum should reveal distinct signals for the protons on both aromatic rings.
Frequently Asked Questions (NMR)
-
Q: What are the expected ¹H NMR chemical shifts and coupling patterns?
-
A: You should expect three signals for the aniline ring protons and four signals for the pyridine ring protons. The aniline protons will be in the aromatic region, likely between 6.5 and 8.0 ppm. The pyridine protons typically appear more downfield, potentially from 7.0 to 8.5 ppm, due to the deshielding effect of the ring nitrogen.[4] The exact shifts are highly dependent on the solvent used.
-
-
Q: My compound is poorly soluble in CDCl₃. What other solvents can I use?
-
A: Due to the polar nitro and amino groups, solubility can be an issue. DMSO-d₆ is an excellent alternative for polar aromatic compounds. Acetone-d₆ and Methanol-d₄ are also viable options. Be aware that protic solvents like methanol-d₄ can cause the amine (-NH₂) protons to exchange, potentially broadening or obscuring their signal.[5]
-
-
Q: Why are my aromatic signals broad or poorly resolved?
-
A: This can be caused by several factors. Firstly, the nitrogen atom in the pyridine ring and the nitro group can cause quadrupolar broadening of adjacent proton signals.[6][7] Secondly, sample concentration may be too high, leading to aggregation. Try running a more dilute sample. Finally, ensure the instrument is properly shimmed.
-
Predicted ¹H and ¹³C NMR Data
The following tables provide estimated chemical shifts. Actual values can vary based on solvent, concentration, and instrument.
| Proton Assignment (Aniline Ring) | Predicted ¹H Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~7.5 - 7.8 | t (triplet) | ~2.0 - 2.5 |
| H-4 | ~7.0 - 7.3 | t (triplet) | ~2.0 - 2.5 |
| H-6 | ~7.8 - 8.1 | t (triplet) | ~2.0 - 2.5 |
| -NH₂ | ~5.0 - 6.5 (Broad) | s (singlet) | N/A |
| Proton Assignment (Pyridine Ring) | Predicted ¹H Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3' | ~7.0 - 7.3 | ddd | ~7.5, 4.8, 1.0 |
| H-4' | ~7.6 - 7.9 | ddd | ~8.0, 7.5, 2.0 |
| H-5' | ~6.9 - 7.2 | ddd | ~8.0, 4.8, 1.0 |
| H-6' | ~8.3 - 8.6 | ddd | ~4.8, 2.0, 1.0 |
| Carbon Assignment | Predicted ¹³C Shift (ppm) |
| Aniline C-NH₂ | ~150 - 155 |
| Aniline C-NO₂ | ~148 - 152 |
| Aniline C-S | ~125 - 130 |
| Pyridine C-S | ~158 - 162 |
| Aromatic C-H | ~110 - 145 |
Note: These are estimations based on the analysis of similar structures like nitroanilines and pyridines.[4][8][9][10]
NMR Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Unexpected peaks in spectrum | 1. Residual solvent from synthesis/purification. 2. Starting materials or byproducts. 3. Grease or other contaminants. | 1. Check ¹H NMR tables for common solvent impurities.[5] Dry sample under high vacuum. 2. Compare with spectra of starting materials. Re-purify if necessary. 3. Use clean NMR tubes and avoid using grease on joints if possible. |
| Broad -NH₂ signal | 1. Proton exchange with trace water or acidic impurities. 2. Quadrupolar coupling with ¹⁴N. | 1. Use a freshly opened ampoule of deuterated solvent. Add a small amount of D₂O, shake, and re-acquire; the -NH₂ peak should disappear. 2. This is an inherent property. Gentle heating of the sample may sharpen the peak. |
| No signal observed | 1. Sample concentration too low. 2. Incorrect receiver gain setting. 3. Compound degraded. | 1. Prepare a more concentrated sample. 2. Increase the number of scans (NS) and check receiver gain (RG). 3. Re-check sample integrity with TLC or MS. |
Mass Spectrometry (MS) Troubleshooting
MS is crucial for confirming the molecular weight and providing structural information through fragmentation patterns.[3] For this molecule (C₁₁H₉N₃O₂S), the expected exact mass is approximately 247.04 Da.
Frequently Asked Questions (MS)
-
Q: What ionization technique is best?
-
Q: I don't see the molecular ion peak ([M]⁺) or the protonated molecule ([M+H]⁺). Why?
-
A: Highly branched or sterically hindered compounds can sometimes show weak or absent molecular ion peaks, especially with energetic ionization methods.[12] With ESI, the absence of an [M+H]⁺ peak could indicate in-source fragmentation, poor spray stability, or incorrect instrument settings. It's also possible for nitro compounds to be fragile.[12]
-
-
Q: I see a peak at m/z 270. What is it?
-
A: This is likely a sodium adduct, [M+Na]⁺. It is very common in ESI-MS when there are trace amounts of sodium salts present in the sample, solvent, or glassware. A potassium adduct, [M+K]⁺, at m/z 286 is also possible.
-
Predicted MS Fragmentation
The thioether linkage is a likely point of initial cleavage. The nitro group can also be lost as NO or NO₂.
Caption: Predicted ESI-MS/MS fragmentation of this compound.
| m/z (Positive Mode) | Proposed Fragment Identity | Notes |
| 248.05 | [M+H]⁺ | Protonated parent molecule |
| 218.04 | [M+H - NO]⁺ | Loss of nitric oxide radical[13] |
| 202.05 | [M+H - NO₂]⁺ | Loss of nitro group[14][15] |
| 170.04 | [M+H - C₅H₄N]⁺ | Cleavage of the S-pyridine bond |
| 169.03 | [M+H - C₅H₅N]⁺ | Cleavage with hydrogen rearrangement |
MS Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No signal or very weak signal | 1. Poor ionization efficiency. 2. Clogged ESI needle or capillary. 3. Sample concentration too low/high. | 1. Add a small amount (0.1%) of formic acid or acetic acid to the sample solution to promote protonation.[3] 2. Clean the instrument source according to the manufacturer's protocol. 3. Optimize concentration; start around 1-10 µg/mL. |
| Complex, unidentifiable spectrum | 1. Sample is impure. 2. In-source fragmentation or reactions. 3. Solvent clusters or adducts. | 1. Verify purity by LC-MS or another chromatographic technique. 2. Reduce the source temperature or fragmentor/cone voltage to achieve softer ionization. 3. Ensure high-purity solvents (e.g., LC-MS grade) are used. Acetonitrile adducts can sometimes be observed.[16] |
| Mass accuracy is poor | 1. Instrument requires calibration. 2. Insufficient resolution. | 1. Perform an external or internal mass calibration using a known standard. 2. For high-resolution instruments (TOF, Orbitrap), ensure the resolution is set appropriately to distinguish between isobars. |
UV-Visible (UV-Vis) Spectroscopy Troubleshooting
UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the molecule.
Frequently Asked Questions (UV-Vis)
-
Q: What λmax should I expect?
-
A: Aromatic nitro compounds typically show strong absorption bands.[17][18] For a structure like this with an extended conjugated system and push-pull character, you can expect at least two major bands: one at a shorter wavelength (~230-270 nm) corresponding to π→π* transitions of the aromatic systems, and a longer wavelength band (~350-420 nm) due to an intramolecular charge transfer (ICT) transition, heavily influenced by the nitro and amino groups.[19][20]
-
-
Q: Why does my λmax change when I switch solvents?
-
A: This phenomenon is called solvatochromism.[21] The ICT band is particularly sensitive to solvent polarity.[22] In more polar solvents, the excited state is stabilized more than the ground state, typically leading to a red shift (bathochromic shift) in the λmax.[23][24] This effect can be a useful tool for characterizing the electronic nature of your molecule.
-
Expected Solvatochromic Effects
| Solvent | Polarity | Expected λmax Shift (ICT Band) | Rationale |
| Hexane | Non-polar | Shorter wavelength (Blue-shifted) | Minimal stabilization of the polar excited state. |
| Dichloromethane | Moderately Polar | Intermediate wavelength | Moderate stabilization. |
| Acetonitrile | Polar Aprotic | Longer wavelength (Red-shifted) | Significant stabilization of the excited state dipole. |
| Ethanol | Polar Protic | Longest wavelength (Red-shifted) | Strong stabilization via dipole-dipole interactions and hydrogen bonding.[25] |
UV-Vis Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Absorbance is > 2.0 | 1. Sample is too concentrated. | 1. Dilute the sample. The optimal absorbance range for accuracy is typically 0.1 - 1.5.[26] |
| Noisy spectrum or drifting baseline | 1. Spectrophotometer lamp is failing. 2. Dirty or mismatched cuvettes. 3. Particulate matter in the sample. | 1. Check lamp status and allow for adequate warm-up time.[26] 2. Clean cuvettes thoroughly. Always use the same cuvette for the blank and sample, or use a matched pair. 3. Filter the sample solution through a 0.45 µm syringe filter. |
| Unexpected shoulder or peak | 1. Presence of an impurity. 2. Compound degradation (e.g., by light). | 1. Verify purity via LC-UV or another method. 2. Prepare samples fresh and protect from light if the compound is known to be photolabile. |
Fourier-Transform Infrared (FTIR) Spectroscopy Troubleshooting
FTIR is used to identify the presence of key functional groups.[3]
Predicted FTIR Absorption Bands
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
| 3350 - 3500 | N-H stretch (asymmetric & symmetric) | Primary Amine (-NH₂)[27] |
| 1590 - 1620 | N-H bend (scissoring) | Primary Amine (-NH₂) |
| 1500 - 1560 | N-O stretch (asymmetric) | Nitro Group (-NO₂)[28] |
| 1300 - 1360 | N-O stretch (symmetric) | Nitro Group (-NO₂) |
| 1580 - 1610 | C=C and C=N stretch | Aromatic Rings (Aniline & Pyridine) |
| 1250 - 1340 | C-N stretch (aromatic) | Aryl Amine |
| 650 - 750 | C-S stretch | Thioether |
Reference data adapted from general values for anilines and aromatic nitro compounds.[3][27][28][29]
FTIR Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Broad peak around 3200-3600 cm⁻¹ | 1. Water (H₂O) contamination in sample or KBr. | 1. Dry the sample thoroughly. Use desiccated, spectroscopy-grade KBr and prepare the pellet in a low-humidity environment (e.g., glove box). |
| Sloping baseline | 1. KBr pellet is too thick or not transparent. 2. ATR crystal is dirty. | 1. Use less sample when making the pellet. Ensure it is well-ground and pressed to transparency. 2. Clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and acquire a new background spectrum. |
| Poor signal-to-noise ratio | 1. Insufficient sample on ATR. 2. Low number of scans. | 1. Ensure good contact between the sample and the ATR crystal. 2. Increase the number of scans (e.g., from 16 to 64) to improve the signal average.[3] |
Integrated Analysis Workflow
Often, a single technique is not enough to solve a problem. A holistic approach is required.
Caption: A systematic workflow for troubleshooting conflicting spectroscopic data.
References
- Benchchem. (2025). Characterization of Synthesized Aniline Derivatives: Application Notes and Protocols. Benchchem.
- ResearchGate. (n.d.). Mass spectrometry of nitro compounds: Part I: Mass spectra of α-, β- and γ-deuterated 1-nitropropane. ResearchGate.
- Unknown. (n.d.). Mass Spectrometry: Fragmentation.
- SpectraBase. (n.d.). 4-Nitroaniline - Optional[1H NMR] - Spectrum.
- ResearchGate. (n.d.). The UV–vis spectra of various nitroaromatic compounds and excitation of.... ResearchGate.
- Royal Society of Chemistry. (n.d.). UV absorption solvatochromic shift of 4-nitroaniline in supercritical water. RSC Publishing.
- Creative Proteomics. (n.d.). Ion Types and Fragmentation Patterns in Mass Spectrometry. Creative Proteomics.
- PubMed. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. PubMed.
- NIH. (n.d.). Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. NIH.
- ChemicalBook. (n.d.). 4-Nitroaniline(100-01-6) 1H NMR spectrum. ChemicalBook.
- ACS Publications. (n.d.). Solvatochromic shifts for some 4-nitroani- line and 4-nitrophenol derivatives as measures of relative solvent proton affinities. The Journal of Organic Chemistry.
- ChemicalBook. (n.d.). 2-Nitroaniline(88-74-4) 1H NMR spectrum. ChemicalBook.
- ChemicalBook. (n.d.). 3-Nitroaniline(99-09-2) 1H NMR spectrum. ChemicalBook.
- Benchchem. (2025). A Researcher's Guide to the Spectroscopic Analysis of Halogenated Aniline Derivatives. Benchchem.
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. The Royal Society of Chemistry.
- ResearchGate. (n.d.). UV-VIS absorbance spectra of nitrobenzene (I), 2-nitrophenol (II),.... ResearchGate.
- PubMed. (2009). The structural properties of poly(aniline)--analysis via FTIR spectroscopy. PubMed.
- Unknown. (2021). A systematic study of the absorbance of the nitro functional group in the vacuum UV region.
- ResearchGate. (n.d.). Solvent dependence of solvatochromic shifts and the first hyperpolarizability of para-nitroaniline: A nonmonotonic behavior. ResearchGate.
- IU Indianapolis ScholarWorks. (n.d.). A systematic study of the absorbance of the nitro functional group in the vacuum UV region.
- ResearchGate. (n.d.). FTIR spectra of aniline tetramer. ResearchGate.
- NIH. (n.d.). Identification, structure elucidation and origin of a common pyridinium-thiocyanate intermediate in electrospray mass spectrometry among the benziamidazole-class proton pump inhibitors. NIH.
- AIP Publishing. (n.d.). Analysis of the NMR Spectrum of Pyridine. AIP Publishing.
- Biocompare. (2021). Spectrophotometer Troubleshooting Guide. Biocompare.
- ResearchGate. (n.d.). a: FTIR Spectra of Aniline. ResearchGate.
- Beijing Institute of Technology. (2003). Solvent dependence of solvatochromic shifts and the first hyperpolarizability of para-nitroaniline: A nonmonotonic behavior.
- AIP Publishing. (n.d.). Analysis of the NMR Spectrum of Pyridine. AIP Publishing.
- Chemistry Stack Exchange. (2014). Proton NMR signals and rings. Chemistry Stack Exchange.
- The Journal of Organic Chemistry. (2010). NMR Chemical Shifts of Trace Impurities.
- NIH. (n.d.). Errors in Spectrophotometry and Calibration Procedures to Avoid Them. NIH.
- BLDpharm. (n.d.). This compound. BLDpharm.
- Arctom. (n.d.). CAS NO. 208038-99-7 | this compound. Arctom.
- SfRBM. (n.d.). Mass spectrometry in studies of protein thiol chemistry and signaling: Opportunities and caveats. SfRBM.
- NIH. (n.d.). Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats. NIH.
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- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. pubs.aip.org [pubs.aip.org]
- 7. pubs.aip.org [pubs.aip.org]
- 8. 4-Nitroaniline(100-01-6) 1H NMR spectrum [chemicalbook.com]
- 9. 2-Nitroaniline(88-74-4) 1H NMR spectrum [chemicalbook.com]
- 10. 3-Nitroaniline(99-09-2) 1H NMR spectrum [chemicalbook.com]
- 11. Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 13. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 16. Identification, structure elucidation and origin of a common pyridinium-thiocyanate intermediate in electrospray mass spectrometry among the benziamidazole-class proton pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 21. Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - PMC [pmc.ncbi.nlm.nih.gov]
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- 23. UV absorption solvatochromic shift of 4-nitroaniline in supercritical water - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 24. pubs.acs.org [pubs.acs.org]
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- 28. The structural properties of poly(aniline)--analysis via FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-Nitro-5-(pyridin-2-ylthio)aniline
Welcome to the technical support guide for the synthesis of 3-Nitro-5-(pyridin-2-ylthio)aniline. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help researchers, scientists, and drug development professionals navigate the challenges associated with this synthesis. Our focus is on identifying and mitigating common side reactions to improve yield, purity, and process reliability.
Introduction
The synthesis of this compound is a critical process for accessing a key structural motif in medicinal chemistry. The target molecule is typically synthesized via a nucleophilic aromatic substitution (SNAr) reaction, where a suitable precursor, such as 5-chloro-3-nitroaniline, is reacted with 2-mercaptopyridine in the presence of a base. While seemingly straightforward, this reaction is often plagued by side reactions that can complicate purification and significantly reduce yields. This guide is designed to provide a clear understanding of these challenges and offer robust solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My TLC/LC-MS analysis shows a major, apolar impurity. What is it and how can I prevent its formation?
Answer: The most common and often most significant side product in this reaction is 2,2'-dipyridyl disulfide. This impurity arises from the oxidative dimerization of the 2-mercaptopyridine nucleophile.
Causality: Thiols are susceptible to oxidation, and 2-mercaptopyridine is particularly prone to forming a stable disulfide, especially in the presence of atmospheric oxygen, trace metal impurities, or under basic conditions which favor the thiolate anion.[1][2][3] The reaction is often autocatalytic.[3]
Troubleshooting & Prevention:
-
Inert Atmosphere: The most critical control parameter is the rigorous exclusion of oxygen.
-
Degas Solvents: Before use, sparge all solvents (e.g., DMF, DMSO, NMP) with an inert gas like argon or nitrogen for at least 30-60 minutes.
-
Reaction Setup: Assemble your reaction vessel under a positive pressure of inert gas. Use glassware that has been oven-dried to remove adsorbed moisture and oxygen.
-
-
Use Fresh Reagents: Use a freshly opened bottle of 2-mercaptopyridine or purify older stock if disulfide presence is suspected.
-
Chelating Agents: Trace metal ions can catalyze thiol oxidation. The addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 1-5 mM) can sequester these metals.[4]
-
Control of Basicity: While a base is necessary to deprotonate the thiol, using a large excess or an overly strong base can accelerate oxidation. Stoichiometric control is key.
Field Insight: A simple visual check can be indicative. If your 2-mercaptopyridine starting material is clumpy or pale yellow rather than a free-flowing off-white solid, it may already contain significant amounts of the disulfide.
Diagram 1: Key Side Reaction - Disulfide Formation
This diagram illustrates the oxidative dimerization of 2-mercaptopyridine, a common side reaction.
Caption: Oxidative formation of 2,2'-dipyridyl disulfide.
FAQ 2: The reaction is very slow or stalls, resulting in low conversion. How can I improve the reaction rate?
Answer: Sluggish reaction rates in SNAr chemistry are typically related to insufficient activation of the aromatic ring, poor nucleophilicity, or suboptimal reaction conditions.
Causality: The SNAr mechanism proceeds via a negatively charged intermediate (a Meisenheimer complex).[5][6] The stability of this intermediate, and thus the reaction rate, is highly dependent on the electron-withdrawing power of substituents on the ring (like the nitro group) and the reaction temperature.[5][7][8]
Troubleshooting & Optimization:
-
Temperature Control: SNAr reactions often require elevated temperatures to proceed at a reasonable rate.
-
Action: Gradually increase the reaction temperature in 10-15 °C increments (e.g., from 80 °C to 100 °C or 120 °C). Monitor the reaction progress by TLC or LC-MS to avoid decomposition.
-
-
Choice of Base and Solvent: The combination of base and solvent is crucial.
-
Base: A moderately strong, non-nucleophilic base is ideal. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices. Stronger bases like sodium hydride (NaH) can be used but require strictly anhydrous conditions.
-
Solvent: A polar aprotic solvent is required to dissolve the reactants and stabilize the charged intermediate. Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are standard. DMSO can often accelerate SNAr reactions compared to DMF.
-
-
Nucleophile Stoichiometry: Ensure you are using an adequate amount of the nucleophile.
-
Action: Use a slight excess of 2-mercaptopyridine (e.g., 1.1 to 1.3 equivalents) to drive the reaction to completion.
-
Table 1: Troubleshooting Low Conversion
| Problem | Potential Cause | Recommended Solution |
| Incomplete Conversion | Reaction temperature is too low. | Increase temperature to 100-120 °C. Monitor for degradation. |
| Insufficient base or inappropriate base. | Use 1.5-2.0 equivalents of K₂CO₃ or Cs₂CO₃. | |
| Solvent polarity is insufficient. | Switch from DMF to DMSO. | |
| Nucleophile is consumed by oxidation. | Implement inert atmosphere protocols (See FAQ 1). |
FAQ 3: My final product is difficult to purify. What is the best strategy for work-up and chromatography?
Answer: Purification challenges often stem from the presence of the disulfide side product and unreacted starting materials. The polar nature of the aniline and pyridine moieties can also lead to tailing on silica gel chromatography.
Causality: The desired product, this compound, has a polarity that can be similar to the starting aniline, while the disulfide is significantly less polar. The basic nitrogen atoms can interact strongly with the acidic silica gel surface.
Recommended Purification Protocol:
-
Aqueous Work-up:
-
Upon reaction completion, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Key Step: Perform a wash with a dilute aqueous base (e.g., 5% NaHCO₃ solution) to remove any unreacted 2-mercaptopyridine. Follow with a water wash and then a brine wash to remove residual DMF/DMSO and salts.
-
-
Chromatography:
-
Column: Use a standard silica gel column.
-
Mobile Phase: A gradient elution is highly recommended. Start with a less polar solvent system (e.g., 20% EtOAc in hexanes) to elute the highly apolar 2,2'-dipyridyl disulfide first. Gradually increase the polarity (e.g., to 40-60% EtOAc in hexanes) to elute your desired product.
-
Tailing Reduction: If peak tailing is observed, add a small amount of a basic modifier like triethylamine (TEA) (e.g., 0.5-1%) to the mobile phase. This will compete for the acidic sites on the silica gel, leading to sharper peaks.
-
Diagram 2: Troubleshooting & Purification Workflow
This flowchart provides a logical path for diagnosing and solving common issues in the synthesis.
Caption: Decision tree for troubleshooting and purification.
Optimized Experimental Protocol
This protocol incorporates the best practices discussed in the FAQs to maximize yield and minimize side product formation.
Materials:
-
5-chloro-3-nitroaniline
-
2-mercaptopyridine
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Anhydrous Dimethylformamide (DMF), degassed
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Triethylamine (TEA)
-
Silica Gel
Procedure:
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-chloro-3-nitroaniline (1.0 eq), 2-mercaptopyridine (1.2 eq), and anhydrous K₂CO₃ (2.0 eq).
-
Inerting: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent Addition: Add degassed, anhydrous DMF via cannula or syringe under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to 100 °C under the inert atmosphere. Monitor the reaction progress by TLC or LC-MS (typically 4-8 hours).
-
Work-up:
-
After completion, cool the reaction to room temperature.
-
Pour the mixture into a separatory funnel containing ethyl acetate and water.
-
Separate the layers. Wash the organic layer sequentially with 5% aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.
-
Use a gradient mobile phase of 10% to 50% ethyl acetate in hexanes, containing 0.5% triethylamine, to first elute the disulfide impurity followed by the desired product.
-
Combine the pure fractions and remove the solvent in vacuo to yield this compound as a solid.
-
References
-
Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. ResearchGate. [Link]
-
Synthesis of p-Nitroaniline via a Multi-Step Sequence. Magritek. [Link]
-
Nitroaniline: Common isomers, structure, synthesis and applications. Chempanda. [Link]
-
Nucleophilic aromatic substitution. Wikipedia. [Link]
-
How can one prepare p-nitroaniline from aniline? Quora. [Link]
-
Unexpected Formation of a Disulfide from 2-Mercaptopyridine and Co(II). ResearchGate. [Link]
-
Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [Link]
-
Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]
-
Using hydrogen peroxide to prevent antibody disulfide bond reduction during manufacturing process. National Institutes of Health (NIH). [Link]
-
16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
-
Scheme 2 The disulfide formation of 2-mercaptopyridine. ResearchGate. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Detecting and Preventing Disulfide Scrambling in Monoclonal Antibodies. Rapid Novor. [Link]
-
How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. National Institutes of Health (NIH). [Link]
-
2-Mercaptopyridine. Wikipedia. [Link]
-
Selective synthesis of thioethers in the presence of a transition-metal-free solid Lewis acid. Beilstein Journal of Organic Chemistry. [Link]
-
Thioether Formation. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]
-
Thioetherification of Br-Mercaptobiphenyl Molecules on Au(111). National Institutes of Health (NIH). [Link]
-
A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. International Journal of ChemTech Research. [Link]
-
2-Mercaptopyridine. PubChem. [Link]
- Method for preparing 2-nitro-5-(phenylthio)-anilines.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. 2-Mercaptopyridine - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: HPLC Method Development for 3-Nitro-5-(pyridin-2-ylthio)aniline Analysis
Welcome to the technical support center for the analysis of 3-Nitro-5-(pyridin-2-ylthio)aniline. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. Our goal is to provide you not just with protocols, but with the underlying scientific reasoning to empower you to make informed decisions during your HPLC method development and validation processes.
Section 1: Initial Method Development & Optimization
This section addresses the foundational questions researchers face when starting a new HPLC method for a molecule like this compound, which possesses a unique combination of functional groups: a basic aniline, a basic pyridine ring, a polar nitro group, and a thioether linkage.[1][2]
Q1: Where should I begin with method development for this compound? What is a good starting point for the column and mobile phase?
A1: A systematic approach is crucial. The molecular structure dictates our starting strategy. The presence of aromatic rings and moderate polarity makes Reversed-Phase HPLC (RP-HPLC) the most suitable initial approach.[3]
Recommended Starting Point:
A robust starting point is to use a standard C18 column with a buffered aqueous-organic mobile phase. This setup is the workhorse of modern HPLC for its versatility with a wide range of molecules.[4]
Rationale:
-
Stationary Phase (Column): A high-purity, end-capped C18 column is recommended. The C18 alkyl chains provide the necessary hydrophobic interactions for retaining the aromatic structure of the analyte. High-purity silica with end-capping is critical to minimize free silanol groups, which can cause significant peak tailing with the basic aniline and pyridine moieties in your analyte.[5]
-
Mobile Phase: A gradient elution using Acetonitrile (ACN) and a low-pH aqueous buffer is the ideal starting point.
-
Organic Modifier: Acetonitrile is often preferred over methanol for aromatic compounds as it can offer different selectivity and typically results in sharper peaks and lower backpressure.[6][7]
-
Aqueous Buffer: A buffer is non-negotiable for this analyte. The aniline and pyridine groups have pKa values that make their charge state highly dependent on pH.[8] Operating at a low pH (e.g., pH 2.5-3.5) using a buffer like 20 mM potassium phosphate or 0.1% formic acid ensures that these basic groups are consistently protonated. This suppresses the undesirable ionic interactions with residual silica silanols, which are a primary cause of peak tailing.[9][10]
-
Table 1: Recommended Initial HPLC Method Parameters
| Parameter | Recommended Starting Condition | Justification |
| Column | C18, 150 x 4.6 mm, 5 µm | General purpose, good starting point for efficiency and backpressure. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides low pH to protonate basic analytes and improve peak shape. |
| Mobile Phase B | Acetonitrile (ACN) | Good solvent for aromatic compounds, provides good peak shape. |
| Gradient | 5% to 95% B over 20 minutes | A broad scouting gradient to determine the approximate elution conditions. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides better reproducibility than ambient temperature. |
| Detection | UV, 254 nm | The aromatic and nitro groups should provide strong absorbance at this wavelength. |
| Injection Vol. | 10 µL | A standard volume that avoids overloading the column. |
This initial "scouting" run will provide crucial information about the retention time of your analyte and will be the foundation for further optimization.
Section 2: Troubleshooting Common Chromatographic Issues
Even with a good starting point, challenges are common. This section focuses on the most likely issues you will face with this compound and provides a logical, step-by-step approach to resolving them.
Q2: I am observing severe peak tailing for my analyte. What is the cause and how can I achieve a symmetrical peak?
A2: This is the most anticipated issue for this molecule. Peak tailing for basic compounds like yours is almost always caused by secondary ionic interactions between the protonated analyte and ionized residual silanol groups (Si-O⁻) on the surface of the silica-based stationary phase.[9][10][11] These interactions create an alternative, stronger retention mechanism that slows down a portion of the analyte molecules, causing the characteristic "tail."
Systematic Troubleshooting for Peak Tailing:
-
Lower the Mobile Phase pH: The most effective solution is to suppress the ionization of the silanol groups. By operating at a low pH (e.g., 2.5-3.0), the high concentration of protons in the mobile phase effectively neutralizes the silanols, eliminating the site of ionic interaction.[12] Ensure your buffer is effective in this pH range (e.g., phosphate or formate).
-
Use a High-Performance Column:
-
End-Capped Columns: Modern, high-purity silica columns are "end-capped," meaning most residual silanols have been chemically deactivated. If you are using an older column, switching to a new, high-quality, fully end-capped column can solve the problem.[5]
-
Alternative Stationary Phases: If lowering the pH is not sufficient, consider a column with a stationary phase that offers alternative chemistry. A column with an embedded polar group (EPG) can shield the residual silanols. A Phenyl-Hexyl phase can offer different selectivity through pi-pi interactions with the aromatic rings of your analyte, potentially improving peak shape and resolution from impurities.[4][13]
-
-
Optimize Temperature: Increasing the column temperature (e.g., to 40-50 °C) can sometimes improve peak shape by reducing mobile phase viscosity and improving mass transfer kinetics. However, be mindful of analyte stability at elevated temperatures.
Q3: The main analyte peak is co-eluting with an impurity. How can I improve the resolution?
A3: Achieving adequate resolution requires manipulating the selectivity (α) and/or the efficiency (N) of your chromatographic system.
Strategies to Improve Resolution:
-
Modify the Organic Solvent: Switching the organic modifier from acetonitrile to methanol (or using a ternary mixture) is a powerful tool to alter selectivity.[6][7] Methanol is a proton donor and interacts differently with analytes compared to acetonitrile, which can change the elution order and improve separation.
-
Adjust the Gradient Slope: If you are using a gradient, making the slope shallower around the elution time of your analyte will increase the separation between closely eluting peaks.[14] For example, if your peak elutes at 40% ACN, modify your gradient to have a much slower increase from 30% to 50% ACN.
-
Change the Stationary Phase: As mentioned for peak tailing, moving to a different stationary phase is a primary way to affect selectivity. A phenyl column is an excellent choice for aromatic compounds, as it provides pi-pi interactions that can differentiate between analytes that are not resolved on a C18.[4]
-
Increase Column Efficiency: If selectivity changes are not effective, you can increase the theoretical plates (N) of the system. This can be achieved by using a longer column or a column packed with smaller particles (e.g., 3.5 µm or sub-2 µm). Note that smaller particles will significantly increase backpressure.[15]
Section 3: Advanced Method Development
Once you have a basic separation, the next step is to ensure the method is robust and suitable for its intended purpose, especially in a regulated drug development environment.
Q4: How do I develop a stability-indicating HPLC method for this compound?
A4: A stability-indicating method is one that can accurately quantify the drug substance in the presence of its impurities, excipients, and any potential degradation products.[16][17][18] Developing such a method requires performing forced degradation studies as mandated by the International Council for Harmonisation (ICH).[19][20]
The goal is to intentionally stress the analyte to generate potential degradation products and then prove that your HPLC method can separate all of them from the parent peak.
Experimental Protocol for Forced Degradation:
-
Prepare Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like a 50:50 mixture of acetonitrile and water.
-
Perform Stress Studies: Expose the analyte to the following conditions. The goal is to achieve 5-20% degradation. Adjust time and reagent strength if necessary.
-
Acid Hydrolysis: Mix with 0.1 M HCl and heat at 80°C for 2-8 hours.
-
Base Hydrolysis: Mix with 0.1 M NaOH and heat at 80°C for 2-8 hours.
-
Oxidation: Mix with 3-30% H₂O₂ at room temperature for 2-24 hours. The thioether linkage is a potential site for oxidation to a sulfoxide or sulfone.
-
Thermal Degradation: Heat the solid drug substance at 105°C for 24 hours. Also, heat a solution of the drug.
-
Photolytic Degradation: Expose a solution of the drug to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).
-
-
Sample Analysis: After exposure, neutralize the acid and base samples. Dilute all stressed samples to the target concentration and analyze them using your developed HPLC method alongside an unstressed control sample.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity of the main analyte peak in the stressed samples. This ensures that no degradant is co-eluting under the main peak. The method is considered "stability-indicating" only if all degradation products are baseline-resolved from the parent compound.
Q5: What are the essential parameters for validating this HPLC method according to ICH guidelines?
A5: Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[21] According to ICH Q2(R1) guidelines, the following parameters must be evaluated for an assay and impurity method.[22][23][24][25]
Table 2: HPLC Method Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants. | Peak purity index > 0.999. Baseline resolution (Rs > 2) between analyte and all potential interfering peaks. |
| Linearity | To show that the method's response is directly proportional to the analyte concentration over a given range. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The concentration interval over which the method is precise, accurate, and linear. | For Assay: 80% to 120% of the test concentration. For Impurities: From LOQ to 120% of the impurity specification. |
| Accuracy | The closeness of test results to the true value. | For Assay: 98.0% to 102.0% recovery. For Impurities: Recovery should be evaluated at multiple levels. |
| Precision | The degree of scatter between a series of measurements. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst). | Relative Standard Deviation (%RSD) ≤ 2.0% for the assay. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Typically determined at a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Typically determined at a signal-to-noise ratio of 10:1. %RSD for precision at LOQ should be ≤ 10%. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters must pass under varied conditions (e.g., ±0.2 pH units, ±5°C temperature, ±10% organic composition). |
Visual Workflow & Diagrams
To provide a clear overview of the entire process, the following diagram illustrates the logical workflow for HPLC method development and validation.
Caption: A systematic workflow for HPLC method development and validation.
References
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
- Stability Indicating HPLC Method Development: A Review. Semantic Scholar.
- Stability Indicating HPLC Method Development –A Review. IJTSRD.
- STABILITY INDICATING HPLC METHOD DEVELOPMENT – A REVIEW. Europub.
- Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples. PubMed.
- The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing.
- Steps for HPLC Method Valid
- HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks.
- LC Troubleshooting—All of My Peaks are Tailing!
- Troubleshooting Peak Shape Problems in HPLC.
- METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo.
- What Causes Peak Tailing in HPLC?. Chrom Tech, Inc.
- A Review of HPLC Method Development and Validation as per ICH Guidelines.
- Development and validation of a new RP-HPLC method for organic explosive compounds.
- Tips and Tricks of HPLC System Troubleshooting. Agilent.
- HPLC Column Selection Guide. Chromtech.
- Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf.
- Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different St
- ICH Guidelines for Analytical Method Valid
- Different Types of Stationary Phases in Liquid Chrom
- Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
- Understanding the Stationary Phase in HPLC: A Friend's Guide. Mastelf.
- HPLC Methods for analysis of Pyridine.
- Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column.
- Choosing Your LC St
- Application Notes and Protocols for the Identification of Nitro Compounds by HPLC-MS. Benchchem.
- HPLC Method for Analysis of Pyridine on Primesep 100 Column. SIELC Technologies.
- Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics.
- Access to thioethers from thiols and alcohols via homogeneous and heterogeneous c
- Separation of chlorophylls and carotenoids from marine phytoplankton: a new HPLC method using a reversed phase C8 column and pyridine. Inter-Research Science Publisher.
- Representatives of thioethers compounds.
- Forced Degradation Studies of Nilotinib Hydrochloride: Isolation, Identification, and Characteriz
- Forced degradation studies of Nilotinib.
- FORCED DEGRADATION STUDIES OF NILOTINIB HYDROCHLORIDE: ISOLATION, IDENTIFICATION & CHARACTERIZATION OF IMPURITIES. International Journal of Pharmaceutical Sciences and Drug Research.
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Technical Support Center: A Guide to Scaling the Synthesis of 3-Nitro-5-(pyridin-2-ylthio)aniline
Welcome to the technical support center for the synthesis of 3-Nitro-5-(pyridin-2-ylthio)aniline. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this important chemical synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Introduction
This compound is a key building block in medicinal chemistry, valued for its unique electronic and structural properties. The presence of a nitro group, an aniline moiety, and a pyridine ring makes it a versatile scaffold for the development of novel therapeutic agents.[1] However, scaling up its synthesis from the lab bench to a pilot plant or industrial scale can present significant challenges. This guide provides practical, experience-driven advice to help you overcome these hurdles and achieve a robust and efficient synthesis.
Proposed Synthetic Pathway
A common and logical approach to the synthesis of this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This proposed two-step pathway is illustrated below:
Sources
Handling and storage recommendations for 3-Nitro-5-(pyridin-2-ylthio)aniline
Technical Support Center: 3-Nitro-5-(pyridin-2-ylthio)aniline
A Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
Based on its functional groups, this compound should be handled as a potentially hazardous substance. The primary concerns stem from the aromatic nitro and aniline moieties.
-
Toxicity: Aromatic nitro compounds and anilines are known for their toxicity.[4][5] They can be harmful if swallowed, inhaled, or absorbed through the skin.[6][7] Chronic exposure may lead to organ damage, particularly affecting the blood (e.g., methemoglobinemia), liver, and kidneys.[8]
-
Explosive Potential: Aromatic nitro compounds can be explosive under specific conditions, such as heating under confinement or when mixed with strong oxidizing agents.[9]
-
Skin and Eye Irritation: Similar compounds can cause serious skin and eye irritation.[10]
-
Environmental Hazard: Many nitroaromatic compounds are classified as environmental pollutants and can be harmful to aquatic life.[4][6]
Q2: How should I store this compound for short-term and long-term use?
Proper storage is critical to maintain the compound's integrity and ensure safety.[11]
| Storage Condition | Recommendation | Rationale |
| Container | Store in the original, tightly sealed, light-resistant (amber) vial.[11] | Protects from light and moisture, which can degrade the compound. Prevents release of dust or vapors. |
| Temperature | Cool, dry place. Recommended: Refrigerated (2–8°C) for long-term storage.[11] | Low temperatures slow the rate of potential degradation. Avoid freezing unless the compound's stability in a frozen state is confirmed. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) if available. | Minimizes oxidation, particularly if the thioether linkage is susceptible to oxidation over time. |
| Location | A dedicated, well-ventilated, and locked chemical cabinet.[8][12] | Prevents unauthorized access and ensures containment in case of a spill. Ventilation mitigates vapor accumulation. |
| Segregation | Store away from incompatible materials, especially strong oxidizing agents, strong acids, strong bases, and reducing agents.[8][9] | Aromatic nitro compounds can react violently with these substances, posing a fire and explosion hazard.[9] |
Q3: What is the recommended Personal Protective Equipment (PPE) for handling this compound?
A comprehensive PPE strategy is mandatory.[1]
-
Eye Protection: Chemical safety goggles are required at all times. If there is a splash risk, use a face shield in addition to goggles.[2]
-
Hand Protection: Use compatible, chemical-resistant gloves (e.g., Nitrile). Inspect gloves before each use and change them immediately if contamination occurs.
-
Body Protection: A lab coat is essential. For procedures with a higher risk of spills or dust generation, consider a chemically resistant apron or coveralls.[12]
-
Respiratory Protection: All handling of the solid compound or its solutions should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[1][13]
Troubleshooting Guide
This guide addresses potential issues you may encounter during your experiments.
Scenario 1: The compound is difficult to dissolve.
-
Question: I'm having trouble dissolving this compound in my desired solvent. What should I do?
-
Answer: The polarity of this molecule is complex, featuring a nitro group, an aniline, a pyridine ring, and a thioether. Solubility will be highly dependent on the solvent system.
-
Start with Common Solvents: Begin with polar aprotic solvents like DMSO or DMF, where aromatic compounds often show good solubility.
-
Gentle Heating: Gently warm the solution (e.g., to 40-50°C). Do this in a well-ventilated area and monitor closely. Avoid aggressive heating, as aromatic nitro compounds can be thermally unstable.[9]
-
Sonication: Use a sonicator bath to aid dissolution. This can break up solid aggregates without excessive heating.
-
Solvent Screening: If common solvents fail, perform a small-scale solubility test with other solvents like THF, acetonitrile, or dichloromethane. Always add the solvent to the compound, not the other way around, to avoid creating a large static charge on the solid.
-
Scenario 2: I observe an unexpected color change or degradation in my reaction.
-
Question: My reaction mixture turned dark brown/black, and my yield of the desired product is low. What could be the cause?
-
Answer: This often indicates decomposition. The nitro and aniline groups are susceptible to certain reaction conditions.
-
Root Cause Analysis Workflow:
Caption: Troubleshooting workflow for compound degradation.
-
Scenario 3: I need to dispose of waste containing this compound.
-
Question: What is the correct procedure for disposing of waste materials?
-
Answer: All waste containing this compound must be treated as hazardous waste.[1]
-
Segregate Waste: Do not mix this waste with other streams unless you have confirmed compatibility. Keep solid waste (contaminated gloves, paper towels) separate from liquid waste.[8]
-
Use Designated Containers: Use clearly labeled, sealed hazardous waste containers. The label should include the full chemical name and indicate that it is toxic.[8][12]
-
Follow Institutional Guidelines: Contact your institution's Environmental Health & Safety (EHS) office for their specific collection and disposal procedures. Never pour chemical waste down the drain.[7]
-
Experimental Protocol: Safe Weighing and Solution Preparation
This protocol outlines the minimum safety requirements for preparing a stock solution.
Objective: To safely weigh 10 mg of solid this compound and prepare a 10 mM stock solution in DMSO.
Materials:
-
This compound solid
-
Anhydrous DMSO
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Appropriately sized amber glass vial with a screw cap
-
Pipettes
Procedure:
-
Preparation and PPE:
-
Don your required PPE: lab coat, chemical safety goggles, and nitrile gloves.
-
Ensure the chemical fume hood is on and operating correctly.
-
Place all necessary equipment (balance, vials, spatula, etc.) inside the fume hood.[1]
-
-
Weighing the Compound:
-
Place a piece of weighing paper on the analytical balance and tare it.
-
Carefully use a clean spatula to transfer a small amount of the compound onto the weighing paper. Aim for approximately 10 mg. Avoid any actions that could generate dust.
-
Record the exact mass.
-
-
Transfer and Dissolution:
-
Carefully fold the weighing paper and transfer the solid into the pre-labeled amber vial.
-
Using a pipette, add the calculated volume of DMSO to the vial to achieve a 10 mM concentration. (For 10 mg of a compound with MW ≈ 261.28 g/mol , this would be approx. 3.82 mL).
-
Secure the cap tightly.
-
-
Solubilization:
-
Gently swirl the vial to dissolve the compound. If needed, use a vortex mixer or place it in a sonicator bath for a few minutes.
-
Visually inspect to ensure complete dissolution before storing.
-
-
Cleanup:
-
Dispose of the contaminated weighing paper, gloves, and any pipette tips in the designated solid hazardous waste container inside the fume hood.[8]
-
Wipe down the spatula and the balance surface with a cloth dampened with 70% ethanol, and dispose of the cloth as solid hazardous waste.
-
Wash hands thoroughly after the procedure is complete.[12]
Caption: Workflow for safe handling and solution preparation.
-
References
-
Nitrocompounds, Aromatic: Physical & Chemical Hazards. (2011). ILO Encyclopaedia of Occupational Health and Safety. [Link]
-
Safety First: Best Practices for Handling Research Chemicals. (2025). A hypothetical resource based on common lab supplier guidelines. [Link]
-
Nitrocompounds, Aromatic - General Information. (2011). ILO Encyclopaedia of Occupational Health and Safety. [Link]
-
Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]
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Nitrocompounds, Aromatic: Health Hazards. (2011). ILO Encyclopaedia of Occupational Health and Safety. [Link]
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Mishra, A., & Devi, S. (2014). Nitroaromatic compounds: environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. Journal of Applied Toxicology, 34(8), 810-824. [Link]
-
STANDARD OPERATING PROCEDURES (SOP) FOR WORKING WITH P-Nitroaniline AT AMHERST COLLEGE. (2019). Amherst College. [Link]
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Research Council (US) Committee on Prudent Practices in the Laboratory. [Link]
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General Safety for Research Chemicals. A general discussion on the topic. [Link]
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p-Nitroaniline Safety Guidelines. West Liberty University. [Link]
-
Safety Data Sheet: p-nitroaniline. (2024). Chemos GmbH & Co.KG. [Link]
-
Safety and Perceptions of Risk in the Handling of Laboratory Chemicals in a Biological Research Community. (2023). ACS Chemical Health & Safety. [Link]
-
2-Nitroaniline Compound Summary. PubChem, National Center for Biotechnology Information. [Link]
-
3-Nitroaniline Compound Summary. PubChem, National Center for Biotechnology Information. [Link]
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Safety Data Sheet - 3-Nitroaniline. Carl ROTH. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Bridging Theory and Experiment: Spectroscopic Analysis of 3-Nitro-5-(pyridin-2-ylthio)aniline
In the landscape of drug discovery and materials science, the precise elucidation of a molecule's structure and electronic properties is paramount. For novel compounds like 3-Nitro-5-(pyridin-2-ylthio)aniline, which holds potential as a pharmacophore due to its unique assembly of a nitroaniline and a pyridinylthio moiety, a comprehensive spectroscopic characterization is the first step towards understanding its behavior. This guide provides an in-depth comparison of theoretical spectroscopic data for this compound with established experimental data from analogous compounds.
The Strategic Importance of a Combined Theoretical and Experimental Approach
In modern chemical research, relying solely on experimental data can be time-consuming and resource-intensive, especially for novel molecules. Conversely, purely theoretical models require experimental validation to be considered reliable. The synergy between these two approaches offers a powerful and efficient pathway for structural elucidation. By calculating spectroscopic parameters before a compound is synthesized or isolated, researchers can anticipate spectral features, aid in the interpretation of complex experimental data, and even predict potential isomeric impurities.
This guide is structured to walk researchers through the process of generating and interpreting theoretical spectroscopic data, and then logically comparing it with the real-world data of similar, well-characterized molecules. This comparative analysis allows us to understand how the electronic and steric effects of the combined functional groups in this compound are likely to manifest in its spectra.
Experimental and Theoretical Methodologies
A rigorous comparison requires well-defined experimental and theoretical protocols. The following sections detail the standard procedures for acquiring experimental data on analogous compounds and the computational methods used to predict the spectra of this compound.
Experimental Protocols for Analogous Compounds
The experimental data for 3-nitroaniline, 2-aminopyridine, and thioanisole presented in this guide are compiled from established literature and spectral databases. The typical acquisition parameters are as follows:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
Sample Preparation : 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR : Spectra are typically acquired on a 300 or 500 MHz spectrometer. Key parameters include a 30° pulse angle, a 1-2 second relaxation delay, and 16-32 scans.
-
¹³C NMR : Spectra are acquired on the same instrument, typically with a larger number of scans (1024 or more) due to the lower natural abundance of ¹³C. Proton decoupling is used to simplify the spectrum.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy :
-
Sample Preparation : For solid samples, a KBr pellet is prepared by grinding a small amount of the compound with dry KBr and pressing it into a transparent disk.
-
Data Acquisition : The spectrum is recorded in the 4000-400 cm⁻¹ range, typically with a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans.
-
-
UV-Visible (UV-Vis) Spectroscopy :
-
Sample Preparation : A dilute solution of the compound (typically 10⁻⁵ to 10⁻⁶ M) is prepared in a UV-transparent solvent such as ethanol or methanol.
-
Data Acquisition : The absorbance spectrum is recorded over a range of 200-800 nm using a dual-beam spectrophotometer, with the pure solvent used as a reference.
-
Theoretical Modeling Protocol for this compound
The theoretical data presented in this guide were generated using the following computational chemistry workflow:
Figure 1: Computational workflow for predicting spectroscopic data.
-
Geometry Optimization : The 3D structure of this compound was optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-31G(d) basis set. This step finds the lowest energy conformation of the molecule.
-
Frequency Calculation : A frequency calculation was performed on the optimized geometry at the same level of theory to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain the theoretical vibrational frequencies for the IR spectrum.
-
NMR Chemical Shift Calculation : The magnetic shielding tensors were calculated for the optimized structure using the Gauge-Independent Atomic Orbital (GIAO) method with the B3LYP functional and the larger 6-311+G(d,p) basis set for better accuracy. The calculated shielding values were then converted to chemical shifts (δ) by referencing them to the calculated shielding of tetramethylsilane (TMS) at the same level of theory.
-
UV-Vis Spectrum Calculation : The electronic excitation energies and oscillator strengths were calculated using Time-Dependent DFT (TD-DFT) with the B3LYP functional and the 6-311+G(d,p) basis set. These values were used to simulate the UV-Vis absorption spectrum.
Spectroscopic Data Comparison
The following sections provide a detailed comparison of the predicted spectroscopic data for this compound with the experimental data of its analogues.
¹H and ¹³C NMR Spectroscopy
The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below, alongside the experimental data for 3-nitroaniline, 2-aminopyridine, and thioanisole. The atom numbering for the target molecule is shown in the following diagram:
Figure 2: Atom numbering for NMR assignments of this compound.
Table 1: Comparison of Predicted ¹H NMR Data (in ppm) with Experimental Data of Analogues
| Proton | Predicted δ (this compound) | Experimental δ (3-Nitroaniline) | Experimental δ (2-Aminopyridine) |
| H2 | ~7.8 | 7.49 (t) | - |
| H4 | ~7.6 | 6.95 (dd) | - |
| H6 | ~7.3 | 7.58 (dd) | - |
| NH₂ | ~4.1 | 4.00 (s) | ~5.9 (br s) |
| H8' | ~7.1 | - | 6.5-6.7 (m) |
| H9' | ~7.6 | - | 7.4-7.6 (m) |
| H10' | ~6.9 | - | 6.5-6.7 (m) |
| H11' | ~8.2 | - | 8.0-8.2 (d) |
Table 2: Comparison of Predicted ¹³C NMR Data (in ppm) with Experimental Data of Analogues
| Carbon | Predicted δ (this compound) | Experimental δ (3-Nitroaniline) | Experimental δ (2-Aminopyridine) | Experimental δ (Thioanisole) |
| C1 | ~140 | 129.94 | - | 138.4 |
| C2 | ~115 | 109.03 | - | 128.8 |
| C3 | ~150 | 147.49 | - | - |
| C4 | ~110 | 113.15 | - | 128.8 |
| C5 | ~152 | 149.27 | - | - |
| C6 | ~122 | 120.66 | - | 126.7 |
| C7' | ~160 | - | 158.3 | - |
| C8' | ~121 | - | 114.1 | - |
| C9' | ~138 | - | 137.8 | - |
| C10' | ~120 | - | 108.5 | - |
| C11' | ~150 | - | 148.2 | - |
Discussion:
The predicted ¹H NMR spectrum of this compound shows distinct regions for the aniline and pyridine protons. The protons on the aniline ring (H2, H4, H6) are expected to be downfield due to the electron-withdrawing nature of the nitro group. The pyridine protons show a characteristic pattern, with H11' being the most downfield due to its proximity to the electronegative nitrogen atom.
In the ¹³C NMR spectrum, the carbons attached to the nitro group (C5) and the amino group (C3) are predicted to be significantly downfield, consistent with the experimental data for 3-nitroaniline. The pyridinylthio moiety also exerts a strong influence, with C7' being highly deshielded due to its attachment to both the sulfur and the pyridine nitrogen. The presence of the sulfur atom is expected to have a moderate effect on the chemical shifts of the aniline ring carbons compared to thioanisole.
FT-IR Spectroscopy
The predicted vibrational frequencies for key functional groups in this compound are compared with the experimental ranges for its analogues.
Table 3: Comparison of Predicted FT-IR Frequencies (in cm⁻¹) with Experimental Data of Analogues
| Vibrational Mode | Predicted (this compound) | Experimental (3-Nitroaniline) | Experimental (2-Aminopyridine) |
| N-H Stretch (amine) | 3450-3350 | 3470, 3380 | 3440, 3300 |
| C-H Stretch (aromatic) | 3100-3000 | 3100-3000 | 3100-3000 |
| C=C Stretch (aromatic) | 1600-1450 | 1620, 1580 | 1610, 1570 |
| NO₂ Asymmetric Stretch | ~1530 | 1530 | - |
| NO₂ Symmetric Stretch | ~1350 | 1350 | - |
| C-N Stretch (amine) | ~1300 | 1290 | 1320 |
| C-S Stretch | ~700 | - | - |
Discussion:
The FT-IR spectrum is expected to be dominated by the strong absorptions of the nitro and amino groups. The characteristic asymmetric and symmetric stretches of the NO₂ group are predicted around 1530 cm⁻¹ and 1350 cm⁻¹, respectively, which aligns well with the spectrum of 3-nitroaniline. The N-H stretching vibrations of the primary amine are expected as two bands in the 3450-3350 cm⁻¹ region. The C-S stretching vibration is typically weaker and appears in the fingerprint region.
UV-Vis Spectroscopy
The predicted UV-Vis absorption maxima (λ_max) for this compound are compared with the experimental data of its analogues.
Table 4: Comparison of Predicted UV-Vis λ_max (in nm) with Experimental Data of Analogues
| Compound | Predicted λ_max (nm) | Experimental λ_max (nm) |
| This compound | ~240, ~380 | - |
| 3-Nitroaniline | - | 236, 374 |
| 2-Aminopyridine | - | 235, 300 |
| Thioanisole | - | 255 |
Discussion:
The UV-Vis spectrum of this compound is predicted to show two main absorption bands. The higher energy band around 240 nm can be attributed to π→π* transitions within the aromatic rings. The lower energy band, predicted around 380 nm, is likely due to an intramolecular charge transfer (ICT) from the electron-donating amino and thioether groups to the electron-withdrawing nitro group. This is consistent with the spectrum of 3-nitroaniline, which shows a strong absorption band in this region due to a similar ICT process. The pyridinylthio group is expected to modulate the energy of this transition.
Conclusion and Future Directions
This guide provides a comprehensive theoretical framework for understanding the spectroscopic properties of this compound. By comparing the predicted data with the experimental data of its constituent molecular fragments, we have established a reliable set of expected spectral characteristics. This information is invaluable for researchers working on the synthesis and characterization of this and related molecules, as it can guide spectral interpretation and confirm the identity of the target compound.
The next logical step is the experimental validation of these theoretical predictions. The synthesis of this compound and the acquisition of its NMR, FT-IR, and UV-Vis spectra will provide the ultimate confirmation of the structural and electronic properties discussed in this guide. Such experimental data will not only be crucial for the advancement of research involving this specific molecule but will also serve to refine the computational models used for predicting the properties of other complex organic molecules.
References
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PubChem . 3-Nitroaniline. National Center for Biotechnology Information. [Link]
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NIST Chemistry WebBook . 3-Nitroaniline. National Institute of Standards and Technology. [Link]
-
PubChem . 2-Aminopyridine. National Center for Biotechnology Information. [Link]
-
NIST Chemistry WebBook . 2-Aminopyridine. National Institute of Standards and Technology. [Link]
-
NIST Chemistry WebBook . Thioanisole. National Institute of Standards and Technology. [Link]
- Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.
- Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.
- Lee, C., Yang, W., & Parr, R. G. (1988). Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density. Physical Review B, 37(2), 785.
- Cheeseman, J. R., Trucks, G. W., Keith, T. A., & Frisch, M. J. (1996). A comparison of models for calculating nuclear magnetic resonance shielding tensors. The Journal of Chemical Physics, 104(14), 5497-5509.
- Runge, E., & Gross, E. K. U. (1984). Density-functional theory for time-dependent systems. Physical Review Letters, 52(12), 997.
Validating the structure of 3-Nitro-5-(pyridin-2-ylthio)aniline using X-ray crystallography
An objective guide to the structural validation of 3-Nitro-5-(pyridin-2-ylthio)aniline, comparing X-ray crystallography with alternative analytical methods. This document provides researchers, scientists, and drug development professionals with the necessary experimental insights and data to ensure the unequivocal structural determination of novel small molecules.
Introduction: The Imperative of Unambiguous Structural Validation
In the realm of chemical and pharmaceutical sciences, the precise three-dimensional arrangement of atoms within a molecule is paramount. It dictates the molecule's physical, chemical, and biological properties, including its efficacy and safety as a potential therapeutic agent. For a novel compound such as this compound, a derivative of interest due to its potential applications in medicinal chemistry, unambiguous structural validation is not merely a formality but a foundational requirement. This guide provides a comprehensive overview of the gold-standard technique for this purpose—single-crystal X-ray crystallography—and compares its utility with other powerful analytical methods.
The central challenge in synthesizing novel compounds is confirming that the intended molecular structure has indeed been formed. Spectroscopic methods can suggest connectivity, but only X-ray crystallography can provide a definitive, high-resolution map of atomic positions in the solid state. This guide will walk through a hypothetical validation process for this compound, offering practical protocols and a comparative analysis of complementary techniques.
Hypothetical Synthesis and Purification for Crystallography
The synthesis of this compound could plausibly be achieved through a nucleophilic aromatic substitution (SNAr) reaction. The following protocol is a generalized approach to obtaining the compound and preparing it for crystallographic analysis.
Experimental Protocol: Synthesis and Crystallization
-
Reaction Setup: In a nitrogen-flushed round-bottom flask, dissolve 3,5-dinitroaniline (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF).
-
Nucleophilic Addition: Add 2-mercaptopyridine (1.1 equivalents) to the solution, followed by a non-nucleophilic base like potassium carbonate (2.5 equivalents) to facilitate the deprotonation of the thiol.
-
Reaction Monitoring: Stir the reaction mixture at a moderately elevated temperature (e.g., 80-100 °C) and monitor its progress using thin-layer chromatography (TLC). The reaction is expected to be complete when the starting aniline is no longer visible.
-
Workup and Purification: Upon completion, cool the reaction mixture, pour it into ice-water, and extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel.
-
Crystallization: The key to successful X-ray crystallography is the growth of high-quality single crystals. Slow evaporation is a common and effective technique.
-
Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., acetone or ethanol).
-
Transfer the solution to a clean vial and cover it with a cap that has been pierced with a needle to allow for slow solvent evaporation.
-
Allow the vial to stand undisturbed for several days to weeks. High-quality, single crystals should form as the solution becomes supersaturated.
-
Primary Validation: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule. It provides precise information on bond lengths, bond angles, and the overall conformation of the molecule in the solid state.
The Crystallographic Workflow
The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern. The electrons in the atoms of the crystal scatter the X-rays, and the regular arrangement of the molecules in the crystal lattice produces a unique diffraction pattern of spots. The positions and intensities of these spots are used to reconstruct a three-dimensional electron density map of the molecule, from which the atomic positions can be determined.
Experimental Protocol: X-ray Diffraction Analysis
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer, cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal motion, and irradiated with monochromatic X-rays. The diffraction data are collected as a series of images as the crystal is rotated.
-
Structure Solution: The collected data are processed to yield a set of structure factors. The "phase problem" is then solved using direct methods or Patterson methods to generate an initial electron density map.
-
Structure Refinement: An initial molecular model is built into the electron density map. The atomic positions and other parameters are then refined against the experimental data to improve the agreement between the calculated and observed structure factors.
-
Validation: The final refined structure is validated using a variety of metrics to ensure its quality and accuracy. The results are typically reported in a standard Crystallographic Information File (CIF) format.
Complementary and Alternative Validation Techniques
While X-ray crystallography provides unparalleled detail about the solid-state structure, a comprehensive validation strategy employs multiple techniques that provide complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the connectivity and chemical environment of atoms in a molecule in solution. For this compound, ¹H and ¹³C NMR would be essential.
-
¹H NMR: Would confirm the presence and connectivity of the aromatic protons. The distinct chemical shifts and coupling patterns of the protons on the aniline and pyridine rings would provide strong evidence for the proposed structure.
-
¹³C NMR: Would show the number of unique carbon atoms in the molecule, which should match the expected structure.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion. This allows for the determination of the elemental composition of the molecule, which can be used to confirm the molecular formula with a high degree of confidence. For this compound (C₁₁H₉N₃O₂S), the expected exact mass would be calculated and compared to the experimental value.
Computational Modeling
Computational methods, such as Density Functional Theory (DFT), can be used to calculate the optimized geometry of the molecule in the gas phase. While not an experimental technique, it provides a theoretical model that can be compared with the experimental X-ray structure. A good correlation between the calculated and experimental geometries provides further confidence in the structural assignment.
Comparative Analysis of Structural Validation Methods
The choice of analytical technique depends on the specific information required. The following table provides a comparison of the methods discussed.
| Technique | Information Provided | Sample Requirements | Strengths | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, packing | High-quality single crystal | Unambiguous and definitive structural determination | Requires a suitable single crystal, which can be difficult to obtain; provides information only on the solid state |
| NMR Spectroscopy | Atomic connectivity, chemical environment, solution-state conformation | Soluble sample | Provides detailed information about the structure in solution; non-destructive | Does not provide precise bond lengths and angles; can be complex to interpret for large molecules |
| Mass Spectrometry (HRMS) | Exact mass, elemental composition, molecular formula | Small amount of sample | High sensitivity and accuracy for molecular formula determination | Provides no information on atomic connectivity or 3D structure |
| Computational Modeling (DFT) | Theoretical 3D geometry, electronic properties | None (computational) | Can predict structures and properties; complements experimental data | Is a theoretical model and not an experimental validation; accuracy depends on the level of theory and basis set used |
Conclusion
The structural validation of a novel compound like this compound demands a rigorous and multi-faceted analytical approach. While NMR and mass spectrometry are indispensable for confirming the molecular formula and atomic connectivity, single-crystal X-ray crystallography remains the unequivocal gold standard for determining the precise three-dimensional atomic arrangement . Its ability to provide a high-resolution snapshot of the molecule is unparalleled.
References
A Comparative Guide to Cross-Validation of Analytical Methods for 3-Nitro-5-(pyridin-2-ylthio)aniline
Abstract
The robust characterization and quantification of potential impurities are cornerstones of modern pharmaceutical development. This guide provides a comprehensive framework for the cross-validation of analytical methods for 3-Nitro-5-(pyridin-2-ylthio)aniline, a compound of interest in synthetic chemistry. We present a detailed comparison between a primary, validated High-Performance Liquid Chromatography (HPLC) method with UV detection and an orthogonal Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) method. This document furnishes researchers, scientists, and drug development professionals with the underlying principles, detailed experimental protocols, and comparative data necessary to establish analytical equivalency and ensure the integrity of their results. All validation parameters are discussed in the context of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]
Introduction: The Imperative for Rigorous Analytical Control
In the intricate pathways of pharmaceutical synthesis, this compound may arise as a key intermediate or a process-related impurity. Its chemical structure, featuring a nitroaromatic group, an aniline moiety, and a pyridinylthio substituent, presents unique analytical challenges.[4][5][6] Accurate and precise measurement of this compound is critical for ensuring the quality, safety, and efficacy of the final drug product.
Regulatory bodies, including the U.S. Food and Drug Administration (FDA), mandate that analytical procedures for significant impurities be thoroughly validated to demonstrate they are fit for their intended purpose.[7][8] Cross-validation becomes essential when transferring a method between laboratories or when a new method is introduced to replace an existing one.[9] It serves as the ultimate verification of a method's reliability by comparing its performance against a well-established, orthogonal technique.
This guide will focus on two powerful analytical techniques:
-
Method A: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV): A widely adopted, robust, and cost-effective method ideal for routine quality control.[10][11]
-
Method B: Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): A high-resolution technique offering superior specificity and sensitivity, crucial for impurity identification and trace-level quantification.[12][13][14]
The Principle of Cross-Validation
The objective of a cross-validation study is to demonstrate that two distinct analytical methods provide equivalent results, within predefined acceptance criteria. This ensures that data generated across different methods, laboratories, or technologies are consistent and reliable. The process involves analyzing the same set of samples with both the primary (established) and alternative (new) methods and comparing key validation parameters.
The workflow for such a study is outlined below:
Caption: Workflow for the cross-validation of analytical methods.
Experimental Design & Protocols
The cross-validation study is designed to rigorously assess the performance characteristics of both the HPLC-UV and UPLC-MS methods as outlined by ICH Q2(R1) guidelines.[1][3]
Materials and Reagents
-
This compound Reference Standard (Certified purity >99.5%)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Water (Ultrapure, 18.2 MΩ·cm)
Protocol: Method A (RP-HPLC-UV)
-
Causality: This method is designed for robust, routine quantification. A standard C18 column is chosen for its excellent retention of moderately non-polar compounds like the target analyte. The mobile phase gradient of acetonitrile and water with formic acid ensures good peak shape and resolution from potential impurities. UV detection at 254 nm is selected as it is a common wavelength for detecting aromatic compounds.[15]
| Parameter | Condition |
| Instrument | Standard HPLC system with Quaternary Pump, Autosampler, Column Oven, and UV-Vis Detector |
| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-20 min: 30-90% B; 20-25 min: 90% B; 25.1-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 35 °C |
| Detection | UV at 254 nm |
| Injection Vol. | 10 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
Protocol: Method B (UPLC-MS)
-
Causality: This method prioritizes speed, sensitivity, and specificity. The UPLC system with a sub-2 µm particle column provides higher resolution and faster analysis times compared to traditional HPLC.[12] Mass spectrometry detection is inherently more specific than UV, as it confirms the identity of the analyte based on its mass-to-charge ratio (m/z), which is invaluable for impurity profiling.[13]
| Parameter | Condition |
| Instrument | UPLC system coupled to a Single Quadrupole or Time-of-Flight (TOF) Mass Spectrometer |
| Column | C18 Reversed-Phase UPLC Column (e.g., 100 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 20-95% B; 5-6 min: 95% B; 6.1-7 min: 20% B |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C |
| Detection | Electrospray Ionization (ESI), Positive Mode |
| MS Parameter | Selected Ion Monitoring (SIM) for [M+H]⁺ |
| Injection Vol. | 2 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
Comparative Performance Data
The following tables summarize the validation results obtained for both methods. The data demonstrates the capabilities and limitations of each technique.
Table 1: System Suitability and Specificity
| Parameter | Method A (HPLC-UV) | Method B (UPLC-MS) | Acceptance Criteria |
| Theoretical Plates | > 5000 | > 15000 | > 2000 |
| Tailing Factor | 1.1 | 1.0 | ≤ 2.0 |
| Specificity | Baseline resolved from placebo and known impurities | No interference at the specific m/z of the analyte | No interference at the analyte retention time |
Table 2: Linearity, Accuracy, Precision, and Sensitivity
| Parameter | Method A (HPLC-UV) | Method B (UPLC-MS) | ICH Guideline |
| Linearity (R²) | 0.9995 | 0.9998 | ≥ 0.999 |
| Range (µg/mL) | 0.5 - 100 | 0.01 - 20 | Defined by linearity |
| Accuracy (% Recovery) | 98.9% - 101.2% | 99.5% - 100.8% | 98.0% - 102.0% |
| Precision (RSD%) | |||
| - Repeatability | 0.85% | 0.55% | ≤ 2.0% |
| - Intermediate Precision | 1.20% | 0.90% | ≤ 2.0% |
| LOD (µg/mL) | 0.15 | 0.003 | Signal-to-Noise ≥ 3 |
| LOQ (µg/mL) | 0.50 | 0.01 | Signal-to-Noise ≥ 10 |
Interpretation and Method Comparison
The cross-validation study reveals both methods to be suitable for their intended purposes, though they exhibit different strengths.
Caption: Head-to-head comparison of HPLC-UV and UPLC-MS methods.
-
Performance: Both methods demonstrated excellent linearity, accuracy, and precision, meeting the acceptance criteria derived from ICH guidelines.[1][3]
-
Sensitivity & Specificity: The UPLC-MS method is unequivocally superior in terms of sensitivity, with a Limit of Quantitation (LOQ) 50 times lower than the HPLC-UV method. Its specificity is also inherently higher due to the mass-based detection, which can prevent misidentification from co-eluting impurities.[16][17]
-
Application:
-
The HPLC-UV method is validated as a highly reliable and cost-effective workhorse for routine quality control, release testing, and stability studies where impurity levels are expected to be within the quantifiable range of the method.
-
The UPLC-MS method is the preferred choice for trace-level impurity analysis, forced degradation studies, and for definitive identification of unknown peaks. It serves as an essential problem-solving and characterization tool.[13][18]
-
Conclusion
The cross-validation exercise confirms that both the developed RP-HPLC-UV and UPLC-MS methods are accurate, precise, and fit for purpose. The HPLC-UV method is robust for routine quantitative analysis, while the UPLC-MS method provides orthogonal confirmation with superior sensitivity and specificity. The successful cross-validation ensures that analytical data for this compound can be reliably generated and transferred, supporting a robust quality control strategy throughout the drug development lifecycle.[19]
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]
-
Quality Guidelines. International Council for Harmonisation (ICH). [Link]
-
Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. MicroSolv Technology Corporation. [Link]
-
Determination of Nitroaromatic Compounds in Soil Samples by HPLC, Using On-line Preconcentration. Taylor & Francis Online. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). [Link]
-
HPLC Analysis of Explosives Using EPA Method 8330. Agilent Technologies. [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation (ICH). [Link]
-
Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives). Waters Corporation. [Link]
-
Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). U.S. Environmental Protection Agency (EPA). [Link]
-
Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
-
UPLC Method Development and Validation. LabRulez LCMS. [Link]
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Advanced LC-MS/MS-Based Impurity Profiling And Forced Degradation Characterization Of Sulfamethoxazole And Clindamycin. Journal of Pharmaceutical Research and Reports. [Link]
-
Impurity Profiling and a Stability-Indicating UPLC Method Development and Validation. Journal of Chromatographic Science, Oxford Academic. [Link]
-
FDA publishes new Guidance on Validation of Analytical Methods. European Compliance Academy. [Link]
-
Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. [Link]
-
Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration (FDA). [Link]
-
Highlights from FDA’s Analytical Test Method Validation Guidance. ProPharma. [Link]
-
Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration (FDA). [Link]
-
3-Nitroaniline. PubChem, National Center for Biotechnology Information. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
